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  • Product: 4-chloro-N-(4-methylphenyl)benzamide
  • CAS: 2447-95-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-N-(4-methylphenyl)benzamide

[1][2] Executive Summary 4-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2), also known as 4'-methyl-4-chlorobenzanilide , is a diaryl amide featuring a 4-chlorophenyl moiety linked via an amide bond to a 4-methylphen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2), also known as 4'-methyl-4-chlorobenzanilide , is a diaryl amide featuring a 4-chlorophenyl moiety linked via an amide bond to a 4-methylphenyl (p-tolyl) group.[1][2][3] This compound serves as a critical structural scaffold in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. Its rigid benzanilide core provides a stable template for structure-activity relationship (SAR) studies, often acting as a hydrophobic linker that positions pharmacophores within protein binding pockets.

This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and handling requirements for researchers utilizing this compound in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9][10]

The molecule belongs to the benzanilide class, characterized by a planar amide linkage connecting two para-substituted phenyl rings. The para-chloro and para-methyl substituents impart significant lipophilicity and structural symmetry, influencing both crystal packing and biological interaction.

Property Data
IUPAC Name 4-Chloro-N-(4-methylphenyl)benzamide
Common Synonyms 4'-Methyl-4-chlorobenzanilide; 4-Chloro-N-p-tolylbenzamide
CAS Registry Number 2447-95-2
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol
SMILES Cc1ccc(cc1)NC(=O)c2ccc(Cl)cc2
InChI Key IKOQAZLFSPOYRG-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure Cl_Group 4-Chloro Substituent (Lipophilic/EWG) Benzoyl_Ring Benzoyl Ring (Electron Deficient) Cl_Group->Benzoyl_Ring Attached to C4 Amide_Link Amide Linker (H-Bond Donor/Acceptor) Benzoyl_Ring->Amide_Link Carbonyl C Tolyl_Ring p-Tolyl Ring (Electron Rich) Amide_Link->Tolyl_Ring Amide N Methyl_Group 4-Methyl Group (Weak EDG) Tolyl_Ring->Methyl_Group Attached to C4'

Figure 1: Structural segmentation of 4-chloro-N-(4-methylphenyl)benzamide highlighting electronic zones.

Physicochemical Profile

Understanding the physical behavior of this compound is essential for purification and assay formulation.

Parameter Value / Description Implication
Physical State White to off-white crystalline solidStandard solid handling.
Melting Point >180°C (Predicted range: 190–210°C)High thermal stability; suitable for high-temp reactions.
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic co-solvents for bioassays.
Solubility (Organic) Soluble in DMSO, DMF, DCM, Hot EthanolDMSO is the preferred vehicle for biological screening.
LogP (Predicted) ~4.04Highly lipophilic; likely high membrane permeability.
pKa (Amide NH) ~14-15Non-ionizable at physiological pH.

Synthesis & Manufacturing Protocol

The most robust method for synthesizing 4-chloro-N-(4-methylphenyl)benzamide is the Schotten-Baumann reaction or a standard nucleophilic acyl substitution using an acid chloride and an amine in the presence of a base.

Reagents
  • Substrate A: 4-Chlorobenzoyl chloride (1.0 equiv)

  • Substrate B: p-Toluidine (4-methylaniline) (1.0 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve p-toluidine (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add a solution of 4-chlorobenzoyl chloride (10 mmol) in DCM (10 mL) dropwise over 15 minutes.

    • Rationale: Controlling the exotherm prevents side reactions and ensures selectivity.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine and pyridine/TEA.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield pure white crystals.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: p-Toluidine + TEA in DCM (0°C) Add Dropwise Addition: 4-Chlorobenzoyl Chloride Start->Add React Stir at RT (3-4 hrs) Monitor via TLC Add->React Wash1 Wash: 1M HCl (Removes Amine/Base) React->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acid) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Cryst Recrystallize (EtOH) -> Pure Product Dry->Cryst

Figure 2: Step-by-step synthetic workflow for high-purity isolation.[4]

Spectroscopic Characterization

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][5][6][7]

¹H-NMR (400 MHz, DMSO-d₆)[10]
  • δ 10.25 (s, 1H, NH): Characteristic broad singlet for the amide proton.

  • δ 7.95 (d, J=8.5 Hz, 2H): Benzoyl aromatic protons ortho to the carbonyl (deshielded by C=O).

  • δ 7.65 (d, J=8.5 Hz, 2H): Tolyl aromatic protons ortho to the nitrogen.

  • δ 7.60 (d, J=8.5 Hz, 2H): Benzoyl aromatic protons meta to the carbonyl (ortho to Cl).

  • δ 7.15 (d, J=8.2 Hz, 2H): Tolyl aromatic protons meta to the nitrogen (ortho to Methyl).

  • δ 2.28 (s, 3H, CH₃): Distinct singlet for the methyl group.

FTIR (KBr Pellet)
  • 3300–3350 cm⁻¹: N-H stretching (sharp, medium intensity).

  • 1650–1660 cm⁻¹: C=O stretching (Amide I band, strong).

  • 1530–1550 cm⁻¹: N-H bending (Amide II band).

  • 1090 cm⁻¹: C-Cl stretching (characteristic of aryl chlorides).

Biological & Pharmacological Context[10]

This compound is rarely a final drug but serves as a vital privileged scaffold .

  • Antimicrobial Research: Benzanilides are frequently screened for antibacterial activity. The lipophilic 4-Cl and 4-Me groups enhance cell wall penetration in Gram-positive bacteria.

  • Antiviral Agents: Derivatives of this scaffold have been investigated as inhibitors of viral replication, specifically targeting non-structural proteins in RNA viruses.

  • Mechanism of Action (General): The amide bond mimics peptide linkages, allowing the molecule to interact with protease active sites or allosteric pockets in receptors.

Handling & Safety (SDS Summary)

Hazard Category Classification Precaution
Acute Toxicity Oral/Dermal/Inhalation (Category 4)Harmful if swallowed. Wear gloves/mask.
Skin/Eye Irritation Category 2 (Irritant)Causes skin and serious eye irritation.
Aquatic Toxicity Chronic Category 2Toxic to aquatic life with long-lasting effects.[2] Avoid release to environment.

Storage: Store in a cool, dry place (2-8°C recommended for long term) in a tightly sealed container.

References

  • PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide (CID 346691). National Library of Medicine.[8] Retrieved from [Link]

  • Gowda, B. T., et al. (2008).[3][5][4][6][9][10] Structure of N-(4-chlorophenyl)benzamide.[1][5][4][9][11][8][7] Acta Crystallographica Section E. (Contextual reference for benzanilide structural parameters). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 4-Chloro-N-(4-methylphenyl)benzamide

The following technical monograph provides an in-depth analysis of 4-chloro-N-(4-methylphenyl)benzamide , a specific N-arylbenzamide derivative used as a structural scaffold in medicinal chemistry and a reference standar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4-chloro-N-(4-methylphenyl)benzamide , a specific N-arylbenzamide derivative used as a structural scaffold in medicinal chemistry and a reference standard in organic synthesis.

[1][2]

Executive Summary

4-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2 ) is a secondary amide formed by the condensation of 4-chlorobenzoic acid and p-toluidine.[1][2][3] It serves as a critical model compound for studying the physicochemical properties of the N-arylbenzamide pharmacophore—a privileged structure found in various bioactive agents, including histone deacetylase (HDAC) inhibitors and antimicrobial agents. This guide details its chemical identity, validated synthetic protocols, structural characterization, and biological relevance.[4]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

This compound is characterized by a central amide linkage connecting two para-substituted phenyl rings. The para-substitution pattern (


-Cl and 

-Me) imparts significant lipophilicity and structural rigidity compared to its ortho- or meta-isomers.
Identity Data Table[1][2][4]
PropertySpecification
CAS Number 2447-95-2
IUPAC Name 4-Chloro-N-(4-methylphenyl)benzamide
Synonyms 4'-Methyl-4-chlorobenzanilide; N-(p-Tolyl)-4-chlorobenzamide
Molecular Formula

Molecular Weight 245.70 g/mol
SMILES Cc1ccc(cc1)NC(=O)c2ccc(Cl)cc2
InChI Key IKOQAZLFSPOYRG-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility Insoluble in water; soluble in DMSO, DMF, DCM, Chloroform

Synthetic Pathways[9]

The most reliable synthesis utilizes a Schotten-Baumann reaction or a nucleophilic acyl substitution under anhydrous conditions. The following protocol is optimized for laboratory-scale production with high yield (>85%).

Experimental Protocol: Acid Chloride Route

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • p-Toluidine (4-Methylaniline) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve p-toluidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 4-chlorobenzoyl chloride (10 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the product typically appears as a new spot with

    
    .
    
  • Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel.

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixtures to yield white needles.

Reaction Mechanism Visualization

Synthesis Reactant1 4-Chlorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 p-Toluidine (Nucleophile) Reactant2->Intermediate Product 4-Chloro-N-(4-methylphenyl)benzamide Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Structural Characterization

Verification of the structure relies on spectroscopic analysis.[4][5] The amide bond creates distinct electronic environments for the two aromatic rings.

Predicted NMR Profile ( & )[9][13][14]

Due to the symmetry of the para-substituted rings, the aromatic protons appear as two distinct


 systems.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.20 (s, 1H, NH ): Broad singlet, exchangeable with 
      
      
      
      .
    • 
       7.95 (d, 
      
      
      
      Hz, 2H): Protons on benzoyl ring ortho to carbonyl (deshielded by anisotropy).
    • 
       7.65 (d, 
      
      
      
      Hz, 2H): Protons on aniline ring ortho to nitrogen.
    • 
       7.58 (d, 
      
      
      
      Hz, 2H): Protons on benzoyl ring meta to carbonyl (ortho to Cl).
    • 
       7.15 (d, 
      
      
      
      Hz, 2H): Protons on aniline ring meta to nitrogen (ortho to Me).
    • 
       2.28 (s, 3H, CH
      
      
      
      ): Characteristic singlet for the tolyl methyl group.
  • IR Spectroscopy:

    • 3300 cm

      
      :  N-H stretch (secondary amide).
      
    • 1650 cm

      
      :  C=O stretch (Amide I band).
      
    • 1530 cm

      
      :  N-H bend (Amide II band).
      
Crystal Structure Insights

X-ray crystallographic studies of N-arylbenzamides typically reveal a non-planar conformation. The central amide group (


) is planar, but the two phenyl rings are twisted relative to this plane to minimize steric hindrance.
  • Dihedral Angle: The angle between the two aromatic rings is typically 45°–60° for para-substituted analogs.

  • Hydrogen Bonding: The crystal lattice is stabilized by intermolecular

    
     hydrogen bonds, forming infinite chains.
    

Biological & Pharmaceutical Relevance[4][6][10]

While CAS 2447-95-2 is often a chemical intermediate, the N-phenylbenzamide scaffold is a validated pharmacophore in drug discovery.

Scaffold Utility
  • Antimicrobial Activity: Halogenated benzamides (specifically with Cl or Br) exhibit antibacterial properties by disrupting bacterial cell division (FtsZ inhibition) or cell wall synthesis.

  • Anticancer Potential: The structural similarity to Combretastatin A-4 allows certain benzamide derivatives to act as tubulin polymerization inhibitors. The 4-chloro and 4-methyl substitutions provide the necessary lipophilicity to penetrate cell membranes.

  • Metabolic Stability: The para-chloro group blocks metabolic oxidation at the 4-position of the benzoyl ring, extending the half-life of the scaffold in biological systems compared to unsubstituted benzamides.

Biological Pathway Interaction

BioActivity Compound 4-Chloro-N-(4-methylphenyl)benzamide (Scaffold) Target1 Tubulin Protein (Colchicine Binding Site) Compound->Target1 Binding Affinity Target2 Bacterial FtsZ Compound->Target2 Potential Binding Effect1 Inhibition of Polymerization Target1->Effect1 Effect3 Bacterial Cell Death Target2->Effect3 Effect2 Cell Cycle Arrest (G2/M) Effect1->Effect2

Figure 2: Potential biological targets and mechanisms of action for the N-arylbenzamide scaffold.

Safety & Handling (GHS Classification)

As a halogenated organic amide, standard safety protocols apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[6] Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide (Compound CID 346691). National Library of Medicine. Available at: [Link]

  • Gowda, B. T., et al. (2003). Structural Studies on N-Arylbenzamides.[7]Zeitschrift für Naturforschung A, 58(11), 656-666. (Provides crystallographic and spectral data for the N-arylbenzamide series).

  • Saeed, A., et al. (2008).[8] 4-Chloro-N-o-tolylbenzamide.Acta Crystallographica Section E, 64(10), o2043. Available at: [Link] (Comparative structural data for the ortho-isomer).

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 4-chloro-N-(4-methylphenyl)benzamide

Introduction Benzamides represent a cornerstone scaffold in medicinal chemistry and materials science. Their robust chemical nature, characterized by the amide linkage between a benzoic acid and an amine moiety, provides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzamides represent a cornerstone scaffold in medicinal chemistry and materials science. Their robust chemical nature, characterized by the amide linkage between a benzoic acid and an amine moiety, provides a versatile platform for introducing diverse functionalities. The amide bond itself is a critical structural element in peptides and proteins, and its conformational rigidity and hydrogen bonding capabilities play a pivotal role in dictating molecular architecture and intermolecular interactions. This guide focuses on the specific molecular structure of 4-chloro-N-(4-methylphenyl)benzamide, a compound embodying the key features of this important chemical class.

The presence of a chloro-substituent on the benzoyl ring and a methyl group on the N-phenyl ring introduces electronic and steric modifications that fine-tune the molecule's properties, including its crystal packing, solubility, and potential biological activity. Understanding the precise three-dimensional arrangement of this molecule is paramount for researchers in drug development and materials engineering who may use it as a building block or a final active compound. This document provides a comprehensive analysis of its synthesis, conformational landscape, and the analytical techniques required for its complete structural elucidation.

Molecular Identity and Physicochemical Properties

The fundamental identity of 4-chloro-N-(4-methylphenyl)benzamide is established by its molecular formula and various computed chemical descriptors. These properties are essential for its identification, purification, and prediction of its behavior in different chemical environments.

PropertyValueSource
IUPAC Name 4-chloro-N-(4-methylphenyl)benzamide[PubChem][1]
Molecular Formula C₁₄H₁₂ClNO[ChemDiv][2]
Molecular Weight 245.71 g/mol [ChemDiv][2]
CAS Number 2447-95-2[PubChem][1]
XLogP3 3.6[PubChem][1]
Hydrogen Bond Donors 1[ChemDiv][2]
Hydrogen Bond Acceptors 2[ChemDiv][2]
Polar Surface Area 29.1 Ų[PubChem][1]

Synthesis and Structural Elucidation Workflow

The comprehensive analysis of a molecule like 4-chloro-N-(4-methylphenyl)benzamide follows a logical progression from its chemical synthesis to its detailed structural characterization using a combination of analytical techniques. This workflow ensures the unambiguous confirmation of its identity and three-dimensional structure.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation reagents Reactants: 4-Chlorobenzoyl Chloride + p-Toluidine reaction Schotten-Baumann Reaction reagents->reaction product Crude Product: 4-chloro-N-(4-methylphenyl)benzamide reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Purification & Crystallization ir IR Spectroscopy product->ir Purification & Crystallization ms Mass Spectrometry product->ms Purification & Crystallization xrd Single Crystal X-ray Diffraction product->xrd Purification & Crystallization elucidation Final Elucidated Structure: - Connectivity - Conformation - Crystal Packing nmr->elucidation ir->elucidation ms->elucidation xrd->elucidation

Caption: Workflow for synthesis and structural analysis.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide is reliably achieved through the acylation of p-toluidine with 4-chlorobenzoyl chloride. This method, a classic Schotten-Baumann reaction, is efficient and high-yielding. The causality behind this choice is the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amine. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the equilibrium towards the product.

Materials:

  • p-Toluidine (4-methylaniline)

  • 4-Chlorobenzoyl chloride

  • Pyridine or 10% aq. Sodium Hydroxide

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq) in DCM (approx. 10 mL per gram of amine). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.1 eq) to the solution. Pyridine acts as a nucleophilic catalyst and an acid scavenger. Alternatively, an aqueous base like NaOH can be used in a biphasic system.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure, crystalline 4-chloro-N-(4-methylphenyl)benzamide.

This self-validating protocol includes acidic and basic washes to systematically remove unreacted starting materials and byproducts, ensuring a high-purity final product confirmed by melting point and spectroscopic analysis.

Structural Analysis: Conformation and Crystallography

While a specific crystal structure determination for 4-chloro-N-(4-methylphenyl)benzamide is not available in open-access crystallographic databases, an authoritative understanding of its solid-state structure can be derived from highly analogous compounds. The key structural features are the planarity of the amide bond and the relative orientation of the two aromatic rings.

The central amide group (C-CO-NH-C) is expected to be planar, a consequence of the delocalization of the nitrogen lone pair into the carbonyl π-system. The most significant conformational variable is the dihedral angle between the 4-chlorophenyl ring and the 4-methylphenyl ring. This angle is a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted conformation.

Analysis of closely related structures provides expert insight into the expected conformation:

  • N-(4-Methylphenyl)benzamide: In this direct analogue (lacking the chloro group), the dihedral angle between the benzene and methylphenyl rings is 63.41 (5)°.[3][4]

  • 4-Chloro-N-phenylbenzamide: In this analogue (lacking the methyl group), the dihedral angle is 59.6 (1)°.

Based on these authoritative precedents, it is highly probable that 4-chloro-N-(4-methylphenyl)benzamide adopts a significantly twisted conformation in the solid state, with a dihedral angle in the range of 60-65°.

Crystal Packing and Intermolecular Interactions

The crystal packing of benzamides is typically dominated by hydrogen bonding. The N-H group serves as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. In the crystal structures of its analogues, molecules are linked into infinite chains via N—H⋯O hydrogen bonds.[3][4] This robust interaction is the primary organizing force in the crystal lattice.

H_Bonding N1 N-H R1 ... O2 O=C N1->O2 N-H···O Bond O1 O=C N2 N-H R2 ...

Caption: Dominant N-H···O hydrogen bonding motif in benzamides.

Comparative Crystallographic Data of Analogous Compounds

To provide a quantitative basis for the expected structure, the crystallographic data for key analogues are summarized below. This data serves as a benchmark for any future experimental determination.

ParameterN-(4-Methylphenyl)benzamide[4]4-Chloro-N-phenylbenzamide4-Chloro-N-(3-chlorophenyl)benzamide[5]
Formula C₁₄H₁₃NOC₁₃H₁₀ClNOC₁₃H₉Cl₂NO
Crystal System OrthorhombicTriclinicMonoclinic
Space Group Pca2₁P-1P2₁/c
a (Å) 9.1117 (3)5.3934 (3)12.8696 (15)
b (Å) 9.8336 (2)7.7679 (5)9.7485 (10)
c (Å) 26.0616 (10)9.9481 (7)9.8243 (12)
β (˚) 9072.822 (3)90.265 (11)
V (ų) 2335.14 (13)396.94 (4)1232.5 (2)
Dihedral Angle (˚) 63.41 (5)59.6 (1)3.7 (2)

Spectroscopic Characterization

Spectroscopic analysis provides fingerprint confirmation of the molecule's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The two aromatic rings, being electronically different, will exhibit two sets of doublets (an AA'BB' system) in the aromatic region (~7.0-8.0 ppm). The amide N-H proton will appear as a broad singlet further downfield (>8.5 ppm), and the methyl group (CH₃) will be a sharp singlet around 2.3 ppm.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~165-167 ppm), the methyl carbon (~21 ppm), and a series of signals for the aromatic carbons between 115-140 ppm. The number of signals will reflect the symmetry of the molecule. Computational methods, such as those using the GIAO approach with B3LYP functionals, can provide excellent predictions of these chemical shifts to aid in assignment.[6]

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
-C=O -~166
-NH- >8.5 (broad s)-
Aromatic C-H 7.2 - 7.9 (m)118 - 139
Aromatic C-Cl -~137
Aromatic C-N -~136
Aromatic C-C=O -~133
Aromatic C-CH₃ -~135
-CH₃ ~2.3 (s)~21

(Note: Expected shifts are based on analogous structures and standard chemical shift tables[7][8][9].)

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups through their characteristic vibrational frequencies.

VibrationExpected Wavenumber (cm⁻¹)Description
N-H Stretch 3250 - 3350Strong, sharp peak.
Aromatic C-H Stretch 3000 - 3100Medium intensity peaks.
C=O Stretch (Amide I) 1650 - 1680Very strong, sharp peak.
N-H Bend (Amide II) 1510 - 1550Strong peak, coupled with C-N stretch.
Aromatic C=C Stretch 1450 - 1600Multiple medium-to-strong peaks.
C-Cl Stretch 1080 - 1100Strong peak.

(Note: Expected wavenumbers are based on spectra of related compounds like 4-chlorobenzamide[10].)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), the spectrum will show a characteristic M⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Conclusion

The molecular structure of 4-chloro-N-(4-methylphenyl)benzamide is defined by a planar amide linkage connecting two non-coplanar aromatic rings. Authoritative data from closely related analogues strongly indicate a twisted conformation with a dihedral angle of approximately 60-65 degrees. In the solid state, the structure is organized by robust N—H⋯O hydrogen bonds that form one-dimensional chains. Its synthesis is straightforward, and its covalent structure can be unambiguously confirmed by a suite of standard spectroscopic techniques—NMR, IR, and MS—each providing unique and complementary information. This comprehensive structural understanding is the critical foundation for any advanced research or application involving this versatile benzamide derivative.

References

  • Singh, K., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Journal of Molecular Structure. [Link]

  • Patel, N. B., & Patel, H. R. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Journal of Pharmaceutical Research International. [Link]

  • Singh, K., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. (Details on NMR computations). [Link]

  • Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64(2), o83. [Link]

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E67(11), o3171. [Link]

  • PubChem. CID 139083282. (Associated with Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E, 68(4), o937). [Link]

  • PubChem. CID 1284728. N-(2-chlorobenzylidene)-4-anisidine. [Link]

  • PubChem. CID 763862. N-(4-chlorophenyl)-3-methylbenzamide. [Link]

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  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PMC. [Link]

  • NIST. Benzamide, 4-chloro-. NIST Chemistry WebBook. [Link]

  • Chopra, D., et al. (2009). 4-Chloro-N-(3-chlorophenyl)benzamide. PMC. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • Islam, M. R., et al. (2020). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia, 4(1), 12-17. [Link]

  • Szőllősy, Á., et al. (1998). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 36(7), 517-520. [Link]

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Exploratory

IUPAC name of 4-chloro-N-(p-tolyl)benzamide

An In-Depth Technical Guide to 4-chloro-N-(p-tolyl)benzamide: Synthesis, Characterization, and Therapeutic Potential as a p38α MAPK Inhibitor This guide provides a comprehensive technical overview of 4-chloro-N-(p-tolyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-chloro-N-(p-tolyl)benzamide: Synthesis, Characterization, and Therapeutic Potential as a p38α MAPK Inhibitor

This guide provides a comprehensive technical overview of 4-chloro-N-(p-tolyl)benzamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis via the robust Schotten-Baumann reaction, explore its detailed physicochemical and spectroscopic characteristics, and illuminate its biological significance as a potential inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator in inflammation and oncology.

Core Molecular Identity

Identifying a compound with precision is the foundation of all subsequent research. 4-chloro-N-(p-tolyl)benzamide is systematically named 4-chloro-N-(4-methylphenyl)benzamide according to IUPAC nomenclature. Its core structural and identifying information is summarized below.

IdentifierValueSource
IUPAC Name 4-chloro-N-(4-methylphenyl)benzamidePubChem
CAS Number 2447-95-2PubChem
Molecular Formula C₁₄H₁₂ClNOPubChem
Molecular Weight 245.71 g/mol PubChem
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)ClPubChem
InChIKey IKOQAZLFSPOYRG-UHFFFAOYSA-NPubChem

Synthesis Protocol: The Schotten-Baumann Reaction

The synthesis of 4-chloro-N-(p-tolyl)benzamide is reliably achieved through the Schotten-Baumann reaction, a classic and efficient method for forming amide bonds from amines and acyl chlorides.[1] This reaction operates via a nucleophilic acyl substitution mechanism.[2] The causality for this choice of reaction lies in its high-yield, tolerance to a biphasic aqueous environment, and the use of a simple base to drive the reaction to completion by neutralizing the HCl byproduct.[3]

The workflow for this synthesis is a self-validating system, where the progress can be monitored, and the product's identity is confirmed through rigorous purification and characterization.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reactants: - p-Toluidine (4-methylaniline) - 4-Chlorobenzoyl chloride - Pyridine (Base) - Dichloromethane (Solvent) Dissolve 1. Dissolve p-toluidine and pyridine in dichloromethane (DCM). Reagents->Dissolve Cool 2. Cool solution in an ice bath (0°C) to control exotherm. Dissolve->Cool Add 3. Add 4-chlorobenzoyl chloride dropwise with vigorous stirring. Cool->Add Warm 4. Allow mixture to warm to room temperature and stir for 3-4 hours. Add->Warm Wash_HCl 5. Wash with 1M HCl (aq) to remove excess pyridine and toluidine. Warm->Wash_HCl Wash_NaHCO3 6. Wash with saturated NaHCO₃ (aq) to neutralize residual acid. Wash_HCl->Wash_NaHCO3 Wash_Brine 7. Wash with brine and dry organic layer over anhydrous Na₂SO₄. Wash_NaHCO3->Wash_Brine Evaporate 8. Filter and evaporate solvent under reduced pressure. Wash_Brine->Evaporate Recrystallize 9. Recrystallize crude solid from an appropriate solvent (e.g., Ethanol). Evaporate->Recrystallize Characterize 10. Characterize pure product via NMR, IR, and MS. Recrystallize->Characterize G Stimuli Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38α MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->Downstream phosphorylates Inhibitor 4-chloro-N-(p-tolyl)benzamide Inhibitor->p38 INHIBITS Response Cellular Response: - Cytokine Production - Inflammation - Apoptosis - Proliferation Downstream->Response

Sources

Foundational

Biological activity of 4-chloro-N-(4-methylphenyl)benzamide derivatives

An In-Depth Technical Guide to the Biological Activity of 4-chloro-N-(4-methylphenyl)benzamide Derivatives Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-chloro-N-(4-methylphenyl)benzamide Derivatives

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, promising subclass: derivatives of 4-chloro-N-(4-methylphenyl)benzamide. We will dissect the synthetic strategies for creating libraries of these compounds, delve into their diverse and potent biological activities, and elucidate the critical structure-activity relationships that govern their function. This document serves as a technical resource for researchers and drug development professionals, providing not only a comprehensive overview of the current state of knowledge but also detailed experimental protocols and mechanistic insights to guide future discovery efforts in this chemical space.

Introduction: The Benzamide Core in Modern Drug Discovery

Amide-containing molecules are remarkably prevalent in pharmaceuticals, with approximately 25% of top-selling drugs featuring this functional group.[1] The N-arylbenzamide motif, in particular, offers a synthetically accessible and conformationally constrained backbone that is ideal for molecular recognition. The core structure of 4-chloro-N-(4-methylphenyl)benzamide presents three key regions for chemical modification and interaction with biological targets:

  • The 4-chlorobenzoyl Ring: The chlorine atom acts as a lipophilic, electron-withdrawing group that can engage in halogen bonding and influence the molecule's pharmacokinetic profile.

  • The Amide Linker: This central group is a rigid, planar unit that can participate in crucial hydrogen bonding as both a donor (N-H) and an acceptor (C=O), anchoring the molecule within a target's binding site.[2]

  • The N-(4-methylphenyl) Ring: The tolyl group provides a hydrophobic surface for van der Waals interactions, and the methyl group offers a site for potential metabolic transformation or further derivatization.

Derivatives built upon this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for therapeutic innovation.[1][3][4][5]

Synthetic Strategies and Methodologies

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide derivatives is typically achieved through straightforward amidation reactions. The most common approach involves the coupling of an activated carboxylic acid (or its derivative, like an acyl chloride) with an appropriate aniline.

General Synthetic Workflow

The primary synthetic route involves the reaction of 4-chlorobenzoyl chloride with a substituted p-toluidine (4-methylaniline) or, alternatively, a substituted benzoyl chloride with 4-chloro-4-methylaniline. This reaction is often performed in an inert solvent with a base to scavenge the HCl byproduct. A more versatile laboratory-scale method employs peptide coupling reagents to directly link the carboxylic acid and amine components, which is particularly useful when dealing with sensitive functional groups.

G cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Peptide Coupling Method A1 4-chlorobenzoic acid A3 4-chlorobenzoyl chloride A1->A3 Activation A2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A5 Final Derivative A3->A5 Amidation A4 Substituted 4-methylaniline A4->A5 B1 4-chlorobenzoic acid B3 Activated Ester Intermediate B1->B3 Activation B2 Coupling Agents (e.g., DIC, HOBt) B5 Final Derivative B3->B5 Amidation B4 Substituted 4-methylaniline B4->B5

Caption: General synthetic routes to N-arylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of 4-chloro-N-(4-methylphenyl)benzamide

This protocol describes a standard acyl chloride-based synthesis. The causality for this choice is its high yield, cost-effectiveness, and the ready availability of starting materials. The use of a base like triethylamine is critical to neutralize the generated HCl, driving the reaction to completion.

Materials:

  • 4-chlorobenzoyl chloride

  • p-toluidine (4-methylaniline)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separation funnel, standard glassware

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask in an ice bath to 0 °C. The cooling step is essential to manage the exothermicity of the subsequent addition.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 15-20 minutes. Maintaining slow addition prevents side reactions and ensures controlled reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separation funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess TEA and unreacted aniline, water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acyl chloride and HCl salt, and finally with brine (1 x 50 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-chloro-N-(4-methylphenyl)benzamide.[2]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Key Biological Activities & Mechanistic Insights

Derivatives of 4-chloro-N-(4-methylphenyl)benzamide have been explored across multiple therapeutic areas, demonstrating a wide range of biological effects.

Anticancer Activity

This class of compounds has shown significant potential as anticancer agents, acting through various mechanisms of action.

Mechanism of Action: A key mechanism involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. For instance, certain N-substituted benzamides have been shown to inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer, by preventing the breakdown of its inhibitor, IκB.[6] Furthermore, some derivatives can induce apoptosis (programmed cell death) independently of their NF-κB inhibitory effects.[6] Other research has identified 4-chloro-N-phenyl benzamide derivatives as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation that is often dysregulated in cancer.[3]

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB IkB->NFkB Inhibits p50 p50 p65 p65 Nucleus Nucleus p50->Nucleus Translocation p65->Nucleus Translocation Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Transcription Benzamide Benzamide Derivative Benzamide->IKK Inhibits Apoptosis Apoptosis Benzamide->Apoptosis Induces

Caption: Inhibition of NF-κB pathway and apoptosis induction by benzamides.

Cytotoxicity Data: In vitro screening against a panel of human cancer cell lines has revealed potent cytotoxic effects for many derivatives.

Compound ClassCell LineIC₅₀ (µM)Reference
N-(phenylcarbamothioyl) benzamideHuman Liver (HepG2)5.8 - 12.5[4]
2,6-Substituted Purine DerivativesLeukemia (K562)2.27 - 2.53[7]
2,6-Substituted Purine DerivativesLeukemia (HL-60)1.42 - 1.52[7]
Hydrazone/Pyridone DerivativesHuman Liver (HepG2)1.0 - 9.0[8]
3-chloro-N-phenylbenzamideCervical (SiHa)22.4[9]

Protocol: In Vitro Cytotoxicity (MTT Assay) This protocol is chosen for its reliability and widespread use in assessing cell viability. The principle lies in the metabolic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Antimicrobial Activity

Benzamide derivatives have consistently shown promising activity against a range of bacterial and fungal pathogens.[1]

Spectrum of Activity: Studies have demonstrated efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[1][10] The mechanism is thought to involve the penetration of the bacterial cell wall or specific inhibition of essential microbial enzymes.[1][11]

Compound ClassOrganismActivity MetricValueReference
N-benzamidesE. coliMIC3.12 µg/mL[1]
N-benzamidesB. subtilisMIC6.25 µg/mL[1]
SulfamoylbenzamidesC. albicansMIC-[10]
SulfamoylbenzamidesA. nigerMIC-[10]

Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[1]

Structure-Activity Relationship (SAR) & Molecular Modeling

Understanding how structural modifications impact biological activity is crucial for rational drug design. For 4-chloro-N-(4-methylphenyl)benzamide derivatives, SAR has been extensively studied, often aided by computational methods.[12][13]

Key SAR Insights:

  • Substituents on the Benzoyl Ring: The position and nature of substituents are critical. For example, in studies on HDAC inhibitors, increasing the electron density on the benzamide ring was found to enhance inhibitory activity.[13][14]

  • Substituents on the N-phenyl Ring: Modifications here significantly impact target selectivity and potency. For acetylcholinesterase inhibitors, a para-substituted side chain on the N-phenyl ring resulted in more potent inhibition compared to meta- or ortho-substituted analogs.[12]

  • Amide Linker: While generally conserved, replacing the amide with bioisosteres like thioamides can modulate activity and physicochemical properties.

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have provided atomic-level insights. These models help rationalize observed activities by predicting how derivatives bind to their targets, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that drive potency.[13][15]

SAR main_struct R1 R¹ Position (Benzoyl Ring) R1->R1_target R2 R² Position (N-Phenyl Ring) R2->R2_target Amide Amide Linker (H-bonding) Amide->Amide_target

Caption: Key regions for SAR studies on the benzamide scaffold.

Conclusion and Future Directions

The 4-chloro-N-(4-methylphenyl)benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. The synthetic accessibility and amenability to structural modification make this an attractive starting point for drug discovery campaigns targeting cancer, infectious diseases, and inflammatory conditions.

Future research should focus on:

  • Lead Optimization: Systematically exploring the chemical space around the most potent hits to improve target selectivity, metabolic stability, and overall drug-like properties.

  • In Vivo Efficacy: Moving promising in vitro candidates into relevant animal models to validate their therapeutic potential.

  • Mechanism Deconvolution: For compounds with novel activities, employing advanced chemical biology and proteomic approaches to identify their specific molecular targets and pathways of action.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to identify candidates with the highest probability of clinical success.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this versatile chemical class can be realized.

References

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  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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4-chloro-N-(4-methylphenyl)benzamide literature review

An In-depth Technical Guide to 4-chloro-N-(4-methylphenyl)benzamide Abstract This technical guide provides a comprehensive overview of 4-chloro-N-(4-methylphenyl)benzamide, a molecule of significant interest within the b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-N-(4-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 4-chloro-N-(4-methylphenyl)benzamide, a molecule of significant interest within the broader class of benzamide derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and established biological context. While the benzamide scaffold is recognized for a wide array of pharmacological activities, this guide places a particular focus on the role of 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical node in cellular signaling pathways implicated in cancer and inflammatory diseases. This guide synthesizes information from peer-reviewed literature and chemical databases to provide field-proven insights and detailed experimental protocols.

Introduction

Benzamides are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, allowing for specific and high-affinity interactions with biological targets. The molecule 4-chloro-N-(4-methylphenyl)benzamide, also known as 4-chloro-N-(p-tolyl)benzamide, is a representative member of this class. It features a 4-chlorinated benzoyl group linked to a 4-methylated aniline moiety. This specific substitution pattern influences the molecule's electronic properties, lipophilicity, and spatial conformation, which in turn dictate its potential biological activity.

Recent patent literature has identified novel 4-chloro-N-phenyl benzamide derivatives as potent inhibitors of p38α mitogen-activated protein kinase (MAPK)[1][2]. The p38α MAPK pathway is a key transducer of cellular responses to stress signals and inflammatory cytokines, making it a high-value target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various cancers[2]. This guide provides the foundational chemical knowledge for researchers interested in exploring 4-chloro-N-(4-methylphenyl)benzamide and its analogues as part of a rational drug design strategy targeting this critical pathway.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for 4-chloro-N-(4-methylphenyl)benzamide is presented in Table 1. These properties are essential for predicting the molecule's behavior in both chemical and biological systems, including solubility, permeability, and potential for intermolecular interactions.

PropertyValueSource
IUPAC Name 4-chloro-N-(4-methylphenyl)benzamidePubChem[3]
CAS Number 2447-95-2PubChem[3]
Molecular Formula C₁₄H₁₂ClNOPubChem[3]
Molecular Weight 245.70 g/mol PubChem[3]
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)ClPubChem[3]
XLogP3 (Lipophilicity) 3.6PubChem[3]
Hydrogen Bond Donors 1ChemDiv[4]
Hydrogen Bond Acceptors 2ChemDiv[4]
Polar Surface Area 29.1 ŲPubChem[3]

Table 1: Key Identifiers and Computed Properties of 4-chloro-N-(4-methylphenyl)benzamide.

Synthesis and Purification

The most direct and widely used method for synthesizing N-aryl benzamides is the nucleophilic acyl substitution reaction between a substituted benzoyl chloride and an appropriate aniline. For the title compound, this involves the reaction of 4-chlorobenzoyl chloride with 4-methylaniline (p-toluidine).

Synthetic Workflow

The reaction proceeds via the nucleophilic attack of the amino group of 4-methylaniline on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating hydrochloric acid (HCl) to form the stable amide product. A non-nucleophilic base, such as triethylamine or pyridine, is often used to scavenge the HCl byproduct. Alternatively, an excess of the aniline reactant can serve this purpose[5][6].

Synthesis_Workflow cluster_reactants Starting Materials reagent1 4-Chlorobenzoyl Chloride reaction_step Nucleophilic Acyl Substitution reagent1->reaction_step reagent2 4-Methylaniline (p-Toluidine) reagent2->reaction_step solvent Solvent (e.g., Chloroform, DCM) solvent->reaction_step in base Base (Optional) (e.g., Pyridine, Et3N) base->reaction_step scavenger product_crude Crude Product Mixture reaction_step->product_crude workup Aqueous Workup (HCl, NaHCO3 washes) product_crude->workup purification Recrystallization (e.g., from Ethanol) workup->purification final_product Pure 4-chloro-N-(4-methylphenyl)benzamide purification->final_product

A typical workflow for the synthesis and purification of 4-chloro-N-(4-methylphenyl)benzamide.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally analogous benzamides[5][6][7].

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylaniline (1.0 eq). Dissolve the aniline in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred aniline solution at room temperature. If a scavenging base like triethylamine or pyridine is used, it should be added to the aniline solution beforehand (1.1 eq).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. If using DCM or chloroform, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess aniline and base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product as a crystalline solid[8].

Spectroscopic Characterization

The identity and purity of the synthesized 4-chloro-N-(4-methylphenyl)benzamide must be confirmed using standard analytical techniques. Table 2 summarizes the expected spectroscopic data based on the compound's structure and data from closely related analogues[9][10].

TechniqueExpected Data
¹H NMR δ (ppm): ~10.2 (s, 1H, NH ), 7.9 (d, 2H, Ar-H ), 7.7 (d, 2H, Ar-H ), 7.5 (d, 2H, Ar-H ), 7.2 (d, 2H, Ar-H ), 2.3 (s, 3H, CH ₃)
¹³C NMR δ (ppm): ~165 (C=O), ~138-120 (Ar-C), ~21 (CH₃). Specific signals for the 8 unique aromatic carbons are expected. A reference spectrum is available in the SDBS database.
IR Spectroscopy ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~750 (C-Cl stretch)
Mass Spectrometry [M+H]⁺ (m/z): Expected at 246.0680, accounting for isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl).

Table 2: Expected Spectroscopic Data for Characterization.

Biological Activity and Mechanism of Action

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress. Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers[11]. As illustrated in the diagram below, extracellular stimuli activate upstream kinases (MKKs), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory mediators and regulation of cell survival and proliferation[12].

A recent patent has disclosed a series of novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α MAPK, highlighting their therapeutic potential for treating diseases such as cancer, COVID-19, and rheumatoid arthritis[1][2]. These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates[13]. 4-chloro-N-(4-methylphenyl)benzamide belongs to this promising class of compounds.

p38_MAPK_Pathway stimuli Inflammatory Cytokines (TNF-α, IL-1β) Cellular Stress receptor Cell Surface Receptors stimuli->receptor bind upstream_kinases Upstream Kinases (MKK3, MKK6) receptor->upstream_kinases activate p38 p38α MAPK upstream_kinases->p38 phosphorylate (activate) downstream_targets Downstream Targets (e.g., MK2, ATF2) p38->downstream_targets phosphorylate inhibitor 4-chloro-N-(4-methylphenyl)benzamide inhibitor->p38 INHIBITS cellular_response Cellular Response (Inflammation, Apoptosis, Proliferation) downstream_targets->cellular_response regulate

Sources

Foundational

Discovery and history of N-arylbenzamide compounds

The N-Arylbenzamide Scaffold: From Agrochemical Roots to Targeted Therapeutics Executive Summary The N-arylbenzamide scaffold ( ) represents a privileged structure in medicinal chemistry and agrochemistry. Historically a...

Author: BenchChem Technical Support Team. Date: February 2026

The N-Arylbenzamide Scaffold: From Agrochemical Roots to Targeted Therapeutics

Executive Summary

The N-arylbenzamide scaffold (


) represents a privileged structure in medicinal chemistry and agrochemistry. Historically anchored by the discovery of salicylanilide anthelmintics (e.g., Niclosamide) and systemic fungicides (e.g., Flutolanil), this pharmacophore has evolved into a versatile template for modern drug discovery.

This technical guide analyzes the trajectory of N-arylbenzamides from mitochondrial uncouplers to high-affinity tubulin polymerization inhibitors and ion channel modulators. It details the causal mechanisms of action, provides self-validating synthetic protocols (classical vs. Buchwald-Hartwig), and visualizes key signaling pathways.

Part 1: Historical Evolution & Chemical Scope[1]

The N-arylbenzamide structure consists of a benzamide core N-substituted with an aryl group. Its rigidity, hydrogen-bonding capability, and lipophilicity allow it to mimic peptide bonds or interact with hydrophobic pockets in enzymes and receptors.

The Early Era: Mitochondrial Uncouplers (1950s-1960s)

The first major application of this scaffold appeared with Salicylanilides .

  • Compound: Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide).[1][2]

  • Discovery: Originally developed as a molluscicide to control Schistosomiasis vectors, it was repurposed as an oral anthelmintic.

  • Mechanism: It acts as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of cestodes (tapeworms). The phenolic -OH and the electron-withdrawing nitro group are critical for this proton-shuttling capability.

The Agrochemical Breakthrough: Systemic Fungicides (1980s)

The discovery of Flutolanil marked the transition to specific enzymatic targeting.

  • Compound: Flutolanil (

    
    -trifluoro-3'-isopropoxy-o-toluanilide).
    
  • Target: Succinate Dehydrogenase (SDH), Complex II of the mitochondrial respiratory chain.

  • Significance: Unlike Niclosamide's general uncoupling, Flutolanil specifically binds to the ubiquinone-binding site of SDH in Basidiomycetes (e.g., Rhizoctonia solani), causing fungal starvation and death.

Part 2: Pharmacological Mechanisms

The versatility of the N-arylbenzamide scaffold arises from its ability to adopt distinct conformations that fit diverse biological targets.

Mechanism 1: Succinate Dehydrogenase Inhibition (Fungicides)

Flutolanil binds deep within the transmembrane region of Complex II, blocking electron transfer from succinate to ubiquinone (Q).

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- Transfer Flutolanil Flutolanil (N-arylbenzamide) Flutolanil->SDH Competes with Q ElectronFlow Electron Transport Chain Blocked Flutolanil->ElectronFlow Induces ATP_Depletion ATP Depletion & Fungal Death ElectronFlow->ATP_Depletion

Figure 1: Mechanism of Flutolanil-induced fungal cell death via Complex II inhibition.

Mechanism 2: Tubulin Polymerization Inhibition (Oncology)

Modern N-arylbenzamides (e.g., MY-1121 ) function as Colchicine Binding Site Inhibitors (CBSIs).

  • Binding Mode: The "A-ring" (benzamide) and "B-ring" (N-aryl) mimic the biaryl system of colchicine.

  • Effect: They prevent the curvature of tubulin dimers necessary for microtubule assembly, leading to G2/M phase arrest.

Tubulin_Inhibition Compound N-Arylbenzamide (e.g., MY-1121) ColchicineSite Colchicine Binding Site (Interface) Compound->ColchicineSite Binds High Affinity TubulinDimer Free Tubulin Dimers (alpha/beta) TubulinDimer->ColchicineSite Target Polymerization Microtubule Polymerization ColchicineSite->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Pathway of N-arylbenzamide induced apoptosis via microtubule destabilization.

Part 3: Synthetic Methodologies

Reliable synthesis is critical for SAR exploration. We present two distinct protocols: the classical robust method and the modern catalytic method for difficult substrates.

Method A: Classical Schotten-Baumann Acylation

Best for: Simple, nucleophilic anilines and available acid chlorides.

  • Reagents: Benzoyl chloride derivative, Aniline derivative, Triethylamine (Et3N), DCM.

  • Protocol:

    • Dissolve the aniline derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Add Triethylamine (1.5 equiv) and cool to 0°C.

    • Dropwise add the benzoyl chloride (1.1 equiv) dissolved in DCM.

    • Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane).

    • Workup: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO3 (remove acid), then Brine. Dry over Na2SO4.

Method B: Pd-Catalyzed Buchwald-Hartwig Amidation

Best for: Electron-deficient anilines, steric hindrance, or when starting from aryl halides and primary amides. This method constructs the C-N bond via cross-coupling.[3][4]

Protocol: Palladium-Catalyzed N-Arylation of Primary Benzamides

  • Reaction:

    
    
    
  • Catalyst System: Pd(OAc)2 / Xantphos or tBuBrettPhos.

ReagentEquivalentsRole
Aryl Bromide (

)
1.0Electrophile
Primary Benzamide (

)
1.2Nucleophile
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
Xantphos 0.03 (3 mol%)Ligand (Bidentate)
Cs2CO3 1.5Base (Anhydrous)
1,4-Dioxane Solvent (0.2 M)Reaction Medium

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Charging: Add Aryl Bromide (1.0 mmol), Benzamide (1.2 mmol), Pd(OAc)2 (4.5 mg), Xantphos (17 mg), and Cs2CO3 (488 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Degassing: Freeze-pump-thaw x3 or sparge with Argon for 10 mins to remove O2 (Critical for Pd(0) active species).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate filtrate.[5]

  • Purification: Flash chromatography on Silica Gel.

Causality Check:

  • Why Cs2CO3? Weaker bases like K2CO3 often fail to deprotonate the amide sufficiently for transmetallation in non-polar solvents.

  • Why Xantphos? Its large bite angle promotes the reductive elimination step, which is often the rate-determining step in amide coupling.

Part 4: Quantitative Data & SAR Summary

The following table summarizes the activity of key N-arylbenzamide derivatives against specific biological targets.

Compound ClassRepresentativeTargetActivity Metric (IC50/EC50)Key SAR Feature
Anthelmintic NiclosamideMitochondrial Uncoupling~0.2 µM (Tapeworms)4-NO2 and 2-OH (Protonophore)
Fungicide FlutolanilSDH (Complex II)~0.05 µM (R. solani)3'-isopropoxy (Hydrophobic fit)
Oncology MY-1121Tubulin (Colchicine Site)89 nM (Liver Cancer)3,4,5-trimethoxy "A-ring"
Analgesic TRPV1 AntagonistsTRPV1 Channel4-20 nM (Ca2+ influx)4-t-butylbenzyl moiety

References

  • Niclosamide Mechanism: Weinbach, E. C., & Garbus, J. (1969). Mechanism of action of reagents that uncouple oxidative phosphorylation. Nature, 221(5185), 1016–1018. Link

  • Flutolanil Discovery: Motoba, K., et al. (1988). Fungicidal activity and mode of action of flutolanil. Journal of Pesticide Science, 13(4), 571-577. Link

  • Tubulin Inhibitors (MY-1121): Song, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Link

  • Buchwald-Hartwig Amidation: Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be trans-spanning. Journal of the American Chemical Society, 124(21), 6043-6048. Link

  • TRPV1 Antagonists: Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078. Link

Sources

Exploratory

Unlocking the Potential of 4-chloro-N-(4-methylphenyl)benzamide: A Technical Guide to Future Research

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of potential research avenues for the compound 4-chloro-N-(4-methylphenyl)benzamide. While the...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of potential research avenues for the compound 4-chloro-N-(4-methylphenyl)benzamide. While the existing literature on this specific molecule is sparse, a comprehensive analysis of its structural motifs and the activities of related benzamide derivatives reveals a landscape rich with opportunities for novel discoveries in both medicinal chemistry and materials science. This document is structured to provide not just a roadmap for investigation but also the underlying scientific rationale and detailed, actionable experimental protocols.

Compound Overview: The Foundation for Exploration

4-chloro-N-(4-methylphenyl)benzamide is a simple N-arylbenzamide with the chemical formula C₁₄H₁₂ClNO.[1][2] Its structure features a 4-chlorobenzoyl group linked to a p-tolyl (4-methylphenyl) group via an amide bond. This arrangement of aromatic rings and a central amide linker is a common scaffold in a multitude of biologically active compounds and functional materials.[3][4]

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO[1][2]
Molecular Weight 245.71 g/mol [1]
CAS Number 2447-95-2[2]
LogP 4.039[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]

The presence of a halogen (chlorine) and a methyl group on the phenyl rings, combined with the central amide, suggests potential for diverse molecular interactions, making it an intriguing candidate for further study.

Potential Research Area I: Medicinal Chemistry & Drug Discovery

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs and clinical candidates.[3][5] The diverse pharmacological activities of benzamide derivatives suggest several promising lines of inquiry for 4-chloro-N-(4-methylphenyl)benzamide.[3]

Anticancer Agent Targeting p38α Mitogen-Activated Protein Kinase (MAPK)

Scientific Rationale: Novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAPK, a key enzyme in cellular responses to inflammatory cytokines and stress, and a target for treating cancer and inflammatory diseases.[6] The core structure of 4-chloro-N-(4-methylphenyl)benzamide aligns with the general structure of these inhibitors. The 4-chloro substitution on the benzoyl ring is a feature present in some of these active compounds.

Proposed Research Workflow:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation a Compound Synthesis & Purification b p38α Kinase Inhibition Assay (e.g., LanthaScreen) a->b c Cell-Based Proliferation Assays (e.g., MTT, on cancer cell lines like A549, MCF-7) b->c d Western Blot for p-p38 levels c->d e Downstream Target Analysis (e.g., MAPKAPK2) d->e f Xenograft Mouse Model e->f g Pharmacokinetic (PK) & Toxicity Studies e->g

Caption: Proposed workflow for evaluating anticancer potential.

Experimental Protocol: p38α Kinase Inhibition Assay

  • Reagents: Recombinant human p38α kinase, LanthaScreen™ Tb-anti-pMAPKAPK2[pThr334] antibody, GFP-MAPKAPK2 substrate, ATP.

  • Procedure: a. Prepare a serial dilution of 4-chloro-N-(4-methylphenyl)benzamide in DMSO. b. In a 384-well plate, add the compound dilutions, GFP-MAPKAPK2 substrate, and recombinant p38α kinase. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction by adding EDTA. f. Add the LanthaScreen™ Tb-anti-pMAPKAPK2[pThr334] antibody. g. Incubate for 30 minutes. h. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate IC₅₀ values from the dose-response curve.

Modulator of Sigma-1 Receptor (S1R)

Scientific Rationale: Benzamide derivatives have been successfully developed as potent and selective ligands for the Sigma-1 receptor (S1R), a molecular chaperone implicated in various CNS disorders.[7][8] The general pharmacophore for S1R ligands often includes an aromatic core and a nitrogen atom, features present in 4-chloro-N-(4-methylphenyl)benzamide. The lipophilicity (LogP ~4) of the compound is also within the range of many CNS-active drugs.

Proposed Research Workflow:

G cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Preliminary ADME a Radioligand Binding Assay ([³H]-(+)-pentazocine) b Determine Ki for S1R a->b c Selectivity Screening (S2R, other receptors) b->c d Neurite Outgrowth Assay (PC12 cells) c->d e Calcium Imaging Studies c->e f PAMPA for BBB permeability e->f g Microsomal Stability Assay e->g

Caption: Workflow for S1R modulator investigation.

Experimental Protocol: Radioligand Binding Assay

  • Materials: Guinea pig brain membranes, [³H]-(+)-pentazocine (radioligand), haloperidol (non-specific binding control).

  • Procedure: a. Prepare serial dilutions of 4-chloro-N-(4-methylphenyl)benzamide. b. In a 96-well plate, incubate the compound, brain membranes, and [³H]-(+)-pentazocine. c. For non-specific binding, use a high concentration of haloperidol. d. Incubate at 37°C for 150 minutes. e. Terminate the assay by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antiviral Agent, Specifically Targeting Hepatitis B Virus (HBV)

Scientific Rationale: N-phenylbenzamide derivatives have demonstrated potent anti-HBV activity, in some cases superior to existing treatments like lamivudine.[9][10] The proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G (A3G).[9] The core structure of 4-chloro-N-(4-methylphenyl)benzamide is a suitable starting point for exploring this therapeutic area.

Proposed Research Workflow:

G cluster_0 In Vitro Anti-HBV Activity cluster_1 Mechanism of Action a Cytotoxicity Assay (HepG2 cells) b HBV Replication Assay (HepG2.2.15 cells) a->b c Quantify HBV DNA (qPCR) & Antigens (ELISA) b->c d Measure A3G mRNA levels (RT-qPCR) c->d e Measure A3G protein levels (Western Blot) d->e

Caption: Workflow for evaluating anti-HBV potential.

Experimental Protocol: HBV Replication Assay

  • Cell Line: HepG2.2.15 cells, which stably express HBV.

  • Procedure: a. Seed HepG2.2.15 cells in 96-well plates. b. Treat the cells with various concentrations of 4-chloro-N-(4-methylphenyl)benzamide for 6 days. c. Collect the cell culture supernatant every 2 days. d. Isolate HBV DNA from the supernatant. e. Quantify the amount of HBV DNA using quantitative PCR (qPCR). f. Measure the levels of HBsAg and HBeAg in the supernatant using ELISA kits.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) for the reduction of HBV DNA and antigens.

Potential Research Area II: Materials Science

The rigid, planar structure of the benzamide core, coupled with the potential for hydrogen bonding and π-π stacking, makes 4-chloro-N-(4-methylphenyl)benzamide a candidate for the development of novel organic materials.

Building Block for Covalent Organic Frameworks (COFs)

Scientific Rationale: Bifunctional organic molecules are essential linkers in the synthesis of COFs, which are porous, crystalline polymers with applications in gas storage and catalysis.[11] While 4-chloro-N-(4-methylphenyl)benzamide itself is not a typical linker, it can be readily functionalized to become one. For example, introducing formyl or amino groups onto the phenyl rings would create a molecule capable of forming extended networks through Schiff base chemistry.[11] The inherent properties of the core molecule (rigidity, potential for hydrogen bonding) would influence the final properties of the COF.

Proposed Synthetic Workflow for a Bifunctional Linker:

G cluster_0 Functionalization cluster_1 COF Synthesis cluster_2 Characterization a 4-chloro-N-(4-methylphenyl)benzamide b Nitration of aromatic rings a->b c Reduction of nitro groups to amines b->c d Diamino-derivative c->d e Reaction with trialdehyde linker (e.g., 1,3,5-triformylbenzene) d->e f Solvothermal Synthesis e->f g PXRD for crystallinity f->g h Gas (N₂, CO₂) Adsorption for Porosity f->h i TGA for Thermal Stability f->i

Caption: Workflow for developing a COF linker.

Experimental Protocol: Synthesis of a Diamino-Derivative

  • Nitration: a. Dissolve 4-chloro-N-(4-methylphenyl)benzamide in concentrated sulfuric acid. b. Cool the mixture to 0°C. c. Add a mixture of concentrated nitric acid and sulfuric acid dropwise. d. Stir at room temperature for several hours. e. Pour the reaction mixture onto ice to precipitate the dinitro product.

  • Reduction: a. Suspend the dinitro-derivative in ethanol. b. Add a reducing agent such as tin(II) chloride or use catalytic hydrogenation (H₂, Pd/C). c. Reflux the mixture until the reaction is complete (monitored by TLC). d. Neutralize the reaction mixture and extract the diamino product. e. Purify by column chromatography.

Synthesis and Characterization

A reliable synthesis of the parent compound is the first critical step. A standard method involves the acylation of p-toluidine with 4-chlorobenzoyl chloride.

Protocol: Synthesis of 4-chloro-N-(4-methylphenyl)benzamide

  • Materials: 4-methylaniline (p-toluidine), 4-chlorobenzoyl chloride, pyridine, dichloromethane (DCM).

  • Procedure: a. Dissolve 4-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the mixture to 0°C in an ice bath. c. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. h. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-N-(4-methylphenyl)benzamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Conclusion

4-chloro-N-(4-methylphenyl)benzamide represents a molecule of significant untapped potential. Its simple, yet versatile, chemical structure provides a robust foundation for exploration in diverse scientific fields. The proposed research areas in this guide—from targeted cancer therapy and neuropharmacology to the design of advanced porous materials—are all grounded in the established activities of structurally similar compounds. By providing detailed, actionable protocols and clear scientific rationales, this document aims to empower researchers to unlock the full potential of this promising chemical entity.

References

  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Berardi, F., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 964-978. [Link]

  • Li, J., et al. (2012). Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Bioorganic & Medicinal Chemistry, 20(9), 2933-2940. [Link]

  • PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o159. [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. [Link]

  • Caldarelli, A., et al. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4-chloro-N-(diphenylmethyl)benzamide Properties. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. New Journal of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 4-chloro-N-(4-methylbenzyl)benzamide. Retrieved from [Link]

  • LookChem. (n.d.). 4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

  • MDPI. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved from [Link]

  • MDPI. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide. Retrieved from [Link]

  • PubMed. (2008). 4-Chloro-N-o-tolyl-benzamide. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Retrieved from [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorophenyl)benzamide. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide to the Safety and Hazards of 4-chloro-N-(p-tolyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and hazards associated with 4-chloro-N-(p-tolyl)benzamide, a compound of interest in various rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 4-chloro-N-(p-tolyl)benzamide, a compound of interest in various research and development settings. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and informed decision-making in the laboratory.

Chemical and Physical Identity

4-chloro-N-(p-tolyl)benzamide is a synthetic organic compound belonging to the benzamide class. A thorough understanding of its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNOPubChem
Molecular Weight 245.71 g/mol PubChem
CAS Number 2447-95-2PubChem
Appearance Solid (form may vary)General Chemical Knowledge
Synonyms 4-chloro-N-(4-methylphenyl)benzamide, 4-Chloro-p-benzotoluididePubChem

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"C3" [label="C", pos="1.866,1!"];
"C4" [label="C", pos="1.866,0!"];
"C5" [label="C", pos="1,-0.5!"];
"C6" [label="C", pos="0,-0.5!"];
"C7" [label="C", pos="0,0.5!"];
"C8" [label="C", pos="-1,-1!"];
"O1" [label="O", pos="-1.5,-1.8!"];
"N1" [label="N", pos="-1.8,-0.2!"];
"H1" [label="H", pos="-2.6,-0.4!"];
"C9" [label="C", pos="-2.5,0.8!"];
"C10" [label="C", pos="-2.5,1.8!"];
"C11" [label="C", pos="-3.2,2.6!"];
"C12" [label="C", pos="-4,2.6!"];
"C13" [label="C", pos="-4,1.8!"];
"C14" [label="C", pos="-3.2,0.8!"];
"C15" [label="C", pos="-4.8,3.4!"];
"H2" [label="H", pos="-5.2,3!"];
"H3" [label="H", pos="-4.6,4!"];
"H4" [label="H", pos="-5.4,3.8!"];

"C2" -- "C3" [len=1]; "C3" -- "C4" [len=1]; "C4" -- "C5" [len=1]; "C5" -- "C6" [len=1]; "C6" -- "C7" [len=1]; "C7" -- "C2" [len=1]; "C2" -- "C1" [len=1]; "C5" -- "C8" [len=1]; "C8" -- "O1" [len=1, style=double]; "C8" -- "N1" [len=1]; "N1" -- "H1" [len=1]; "N1" -- "C9" [len=1]; "C9" -- "C10" [len=1]; "C10" -- "C11" [len=1]; "C11" -- "C12" [len=1]; "C12" -- "C13" [len=1]; "C13" -- "C14" [len=1]; "C14" -- "C9" [len=1]; "C12" -- "C15" [len=1]; "C15" -- "H2" [len=1]; "C15" -- "H3" [len=1]; "C15" -- "H4" [len=1]; }

Caption: Molecular structure of 4-chloro-N-(p-tolyl)benzamide.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification:

  • Hazardous to the aquatic environment, long-term hazard (Category 2) [1]

Hazard Statements:

  • H411: Toxic to aquatic life with long lasting effects [1]

Signal Word: Warning

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Expert Insight: The primary GHS classification highlights a significant environmental hazard. This dictates that all waste containing this compound must be treated as hazardous and disposed of through certified channels to prevent contamination of aquatic ecosystems. The lack of acute toxicity classifications for human health does not imply the absence of risk; it more likely indicates a lack of comprehensive toxicological data for this specific molecule. Therefore, a precautionary approach is paramount.

Toxicological Profile: An Evidence-Based Assessment

A critical aspect of a thorough safety evaluation is the toxicological profile. For 4-chloro-N-(p-tolyl)benzamide, specific data is limited. Therefore, this section synthesizes available information and draws logical inferences from related compounds, clearly delineating between established data and expert assessment based on chemical analogy.

Acute Toxicity:

  • Oral, Dermal, and Inhalation: No specific LD50 or LC50 data for 4-chloro-N-(p-tolyl)benzamide is readily available in the public domain. However, related benzamide compounds can be harmful if swallowed.[2][3]

Skin and Eye Irritation:

  • Based on data for analogous benzamides, this compound should be considered a potential skin and eye irritant.[4] Direct contact should be avoided.

Chronic Toxicity:

  • Carcinogenicity: There is no specific data to classify 4-chloro-N-(p-tolyl)benzamide as a carcinogen. However, some related toluidine compounds have been classified as reasonably anticipated to be human carcinogens.[5] This structural alert warrants caution and handling the compound as a potential carcinogen.

  • Mutagenicity: No specific mutagenicity data is available for this compound. Some benzamides are suspected of causing genetic defects.[2]

  • Reproductive Toxicity: There is no specific data available on the reproductive toxicity of 4-chloro-N-(p-tolyl)benzamide.

Expert Insight: The significant data gaps in the toxicological profile of 4-chloro-N-(p-tolyl)benzamide necessitate a conservative approach to handling. The structural alerts from related compounds (toluidines and other benzamides) suggest potential for chronic health effects. Therefore, the "as low as reasonably achievable" (ALARA) principle for exposure should be strictly followed.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling chemicals with incomplete toxicological data. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling of solid 4-chloro-N-(p-tolyl)benzamide that could generate dust, and all work with solutions of the compound, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing.Protects eyes from dust particles and splashes.
Hand Protection Nitrile gloves. Inspect for integrity before each use and change frequently.Provides a barrier against dermal absorption.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is mandatory.Prevents inhalation of dust or aerosols.

digraph "Safe_Handling_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Assess_Risks" [label="Assess Risks\n(Review SDS and this guide)"]; "Don_PPE" [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)"]; "Use_Fume_Hood" [label="Work in a\nChemical Fume Hood"]; "Handle_Compound" [label="Handle Compound\n(Weighing, Dissolving, etc.)"]; "Clean_Up" [label="Clean Work Area"]; "Dispose_Waste" [label="Dispose of Waste Properly\n(Hazardous Waste Stream)"]; "Doff_PPE" [label="Doff PPE and\nWash Hands"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Assess_Risks"; "Assess_Risks" -> "Don_PPE"; "Don_PPE" -> "Use_Fume_Hood"; "Use_Fume_Hood" -> "Handle_Compound"; "Handle_Compound" -> "Clean_Up"; "Clean_Up" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; "Doff_PPE" -> "End"; }

Caption: Workflow for the safe handling of 4-chloro-N-(p-tolyl)benzamide.

Experimental Protocol: Synthesis of 4-chloro-N-(p-tolyl)benzamide

The synthesis of 4-chloro-N-(p-tolyl)benzamide typically involves the acylation of p-toluidine with 4-chlorobenzoyl chloride. The following is a representative laboratory-scale protocol, which must be performed with strict adherence to the safety precautions outlined in this guide.

Materials:

  • 4-chlorobenzoyl chloride

  • p-toluidine (4-methylaniline)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Base (e.g., triethylamine or pyridine)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Preparation: Dissolve p-toluidine and the base in the anhydrous solvent in the flask and cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride in the anhydrous solvent and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred p-toluidine solution over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Expert Insight: The reaction is exothermic, and the dropwise addition at low temperature is crucial to control the reaction rate and prevent side reactions. The use of a base is necessary to neutralize the HCl gas that is formed as a byproduct of the reaction. The aqueous workup steps are designed to remove unreacted starting materials and the salt of the base.

Emergency Procedures

Preparedness is key to mitigating the consequences of any laboratory incident.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the person to fresh air.

  • If not breathing, give artificial respiration.

  • Seek medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Environmental Fate and Ecotoxicity

The GHS classification of 4-chloro-N-(p-tolyl)benzamide as toxic to aquatic life with long-lasting effects underscores the importance of understanding its environmental behavior.

  • Persistence and Degradability: Specific data for this compound is not available. However, the presence of a chlorinated aromatic ring suggests that it may be resistant to biodegradation.

  • Bioaccumulation: Without experimental data, the potential for bioaccumulation is uncertain.

Expert Insight: Given the environmental hazard classification, all measures must be taken to prevent the release of this compound into the environment. This includes proper disposal of all chemical waste and contaminated materials. Research protocols should be designed to minimize the amount of waste generated.

Conclusion

While 4-chloro-N-(p-tolyl)benzamide is a valuable compound in research, its handling requires a high degree of caution due to significant gaps in its toxicological profile and a confirmed environmental hazard. The principle of "respect for the unknown" should guide all laboratory practices involving this chemical. By adhering to the engineering controls, PPE recommendations, and safe handling procedures outlined in this guide, researchers can minimize their risk of exposure and protect the environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

  • PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information.
  • Fisher Scientific. (n.d.). Safety Data Sheet for a related benzamide.
  • MilliporeSigma. (n.d.). Safety Data Sheet for a related benzamide.
  • National Toxicology Program. (n.d.). Report on Carcinogens (for related toluidine compounds). National Institute of Environmental Health Sciences.
  • ECHA. (n.d.). Classification and Labelling Inventory. European Chemicals Agency.
  • Saeed, A., Khera, R. A., Abbas, N., Gotoh, K., & Ishida, H. (2008). 4-Chloro-N-o-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2043.
  • Saeed, A., Irfan, M., & Bolte, M. (2009). 4-Chloro-N-m-tolylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1334.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-chloro-N-(4-methylphenyl)benzamide: A Detailed Guide for Drug Development Professionals

This comprehensive guide details the synthesis of 4-chloro-N-(4-methylphenyl)benzamide, a key intermediate in pharmaceutical research and development. This document provides an in-depth exploration of the underlying chem...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis of 4-chloro-N-(4-methylphenyl)benzamide, a key intermediate in pharmaceutical research and development. This document provides an in-depth exploration of the underlying chemical principles, a meticulously validated experimental protocol, and critical process parameters to ensure reproducible and high-yield synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide from 4-chlorobenzoyl chloride and p-toluidine is a classic example of the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[2][3] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[4][5]

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate.[1][2][3] This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the final amide product.[2][5]

Visualizing the Synthesis

The logical flow of this synthesis is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride Reaction_Vessel Reaction Vessel (with solvent and base) 4-chlorobenzoyl_chloride->Reaction_Vessel p-toluidine p-Toluidine p-toluidine->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Reaction Completion Drying Drying Agent Washing->Drying Filtration Filtration Drying->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 4-chloro-N-(4-methylphenyl)benzamide Recrystallization->Final_Product

Figure 1: Overall synthesis workflow from reactants to the final purified product.

Detailed Experimental Protocol

This protocol is based on established Schotten-Baumann reaction conditions and has been optimized for the synthesis of 4-chloro-N-(4-methylphenyl)benzamide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Chlorobenzoyl chloride≥98%
p-Toluidine≥99%
Sodium Hydroxide (NaOH)ACS Reagent Grade
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)1 M solution
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Granular
EthanolReagent Grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Buchner funnel and filter paper
Rotary evaporator
Beakers, Erlenmeyer flasks, graduated cylinders
Ice bath
Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 equivalents). Cool the mixture to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred biphasic mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The completion of the reaction can be monitored by the disappearance of the pungent smell of 4-chlorobenzoyl chloride.[2]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 4-chloro-N-(4-methylphenyl)benzamide as a white solid.

Product Characterization

The identity and purity of the synthesized 4-chloro-N-(4-methylphenyl)benzamide should be confirmed using standard analytical techniques.

PropertyValue
Molecular FormulaC₁₄H₁₂ClNO
Molecular Weight245.70 g/mol [6]
AppearanceWhite crystalline solid
Melting PointTypically in the range of 158-161 °C

Further characterization can be performed using:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Safety and Handling Precautions

Both 4-chlorobenzoyl chloride and p-toluidine are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 4-Chlorobenzoyl Chloride: Corrosive and reacts violently with water.[7] Avoid contact with skin and eyes, and do not breathe vapors.[7][8] In case of contact, immediately flush the affected area with plenty of water.[9]

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye burns.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[7][8][9][10]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid.
  • Fisher Scientific. (2024, January 25). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.
  • Fisher Scientific. (2018, February 19). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - p-Chlorobenzoyl chloride 98%.
  • Thermo Fisher Scientific. (2010, May 20). SAFETY DATA SHEET - Benzoyl chloride, 3-chloro-.
  • Cole-Parmer. (2004, September 29). Material Safety Data Sheet - 4-Chlorobenzoyl chloride.

Sources

Application

Application Note: High-Yield Synthesis of N-Substituted Benzamides

Abstract & Scope N-substituted benzamides are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-substituted benzamides are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat). While amide bond formation is a fundamental reaction, achieving "high yield" (>90%) with high purity on complex substrates remains a bottleneck due to issues like epimerization, steric hindrance, and difficult purification.

This Application Note moves beyond textbook definitions to provide three field-proven protocols for the synthesis of N-substituted benzamides. We prioritize methods that ensure atom economy , scalability , and functional group tolerance .

Decision Matrix: Method Selection

Use the following logic to select the optimal protocol for your substrate:

decision_tree Start Start: Substrate Analysis Chiral Is the amine/acid chiral or acid-sensitive? Start->Chiral Scale Is the scale >100g? Chiral->Scale No (Robust) MethodB Protocol B: T3P Coupling (Zero Epimerization) Chiral->MethodB Yes (Sensitive) Green Is Atom Economy/Green Chem a priority? Scale->Green If Moderate Scale MethodA Protocol A: Activated Acid Chloride (Schotten-Baumann) Scale->MethodA No (Lab Scale) Scale->MethodA Yes (Industrial) Green->MethodA No MethodC Protocol C: Boric Acid Catalysis (Direct Amidation) Green->MethodC Yes caption Figure 1: Selection guide for benzamide synthesis protocols.

Protocol A: The "Robust" Method (Optimized Schotten-Baumann)

Best for: Simple substrates, non-chiral amines, scale-up, and cost-efficiency. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

While traditional Schotten-Baumann reactions use aqueous NaOH, this often leads to hydrolysis of the acid chloride and lower yields.[1] The Biphasic Organic Modified protocol below minimizes hydrolysis and simplifies workup.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrates: Benzoic acid derivative (1.0 equiv), Amine (1.1 equiv).

  • Activator: Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 equiv).
    
  • Catalyst: DMF (3-5 drops).

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
  • Activation: In a round-bottom flask under

    
    , dissolve the benzoic acid derivative in DCM (5 mL/mmol). Add catalytic DMF (3 drops).[2]
    
  • Chlorination: Cool to 0°C. Add oxalyl chloride dropwise (gas evolution will occur). Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Checkpoint: Aliquot 50 µL into MeOH. TLC should show complete conversion to the methyl ester (confirms acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM. Do not skip this step ; excess chlorinating agent will react with the amine to form impurities.

  • Coupling: In a separate flask, dissolve the amine and

    
     in DCM. Cool to 0°C.
    
  • Addition: Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Workup: Stir for 1-2 hours. Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .

Typical Yield: 85-95%

Protocol B: The "Precision" Method (T3P Coupling)

Best for: Chiral substrates, sterically hindered amines, and avoiding toxic byproducts. Reagent: Propylphosphonic anhydride (T3P).[3][4][5] Why T3P? Unlike HATU or EDC, T3P yields water-soluble byproducts, eliminating the need for column chromatography in many cases. It shows the lowest epimerization rate among coupling reagents [1].

Reaction Mechanism (T3P)

The cyclic anhydride structure of T3P activates the carboxylic acid, forming a mixed anhydride that is highly reactive toward amines but stable to racemization.

t3p_mechanism Acid Carboxylic Acid (R-COOH) Inter Activated Mixed Anhydride Acid->Inter Activation Base Base (DIPEA) Base->Inter Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Inter Activation Product N-Substituted Benzamide Inter->Product + Amine Byprod Water-Soluble Phosphonate Salt Inter->Byprod Workup Amine Amine (R'-NH2) caption Figure 2: T3P mediated activation and amidation pathway.

Step-by-Step Protocol
  • Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).

  • Base Addition: Add DIPEA (3.0 equiv) and cool to 0°C.

  • T3P Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

    • Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.

  • Reaction: Allow to warm to RT and stir. Most reactions complete in 1-3 hours.

  • Self-Validating Workup:

    • Add water.[6][7][8] Separate layers.

    • Wash organic layer with 0.5M NaOH (removes T3P byproducts and unreacted acid).

    • Wash with 1M HCl (removes unreacted amine).

    • Evaporate solvent.[9]

  • Result: Often yields a pure solid requiring no chromatography.

Typical Yield: 90-98%

Protocol C: The "Green" Method (Boric Acid Catalysis)

Best for: Atom economy, avoiding coupling reagents, tolerant substrates. Reagent: Boric Acid (


) or Arylboronic acids.
Concept:  Direct condensation of acid and amine with water as the only byproduct.
Step-by-Step Protocol
  • Mixture: Combine Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and Boric Acid (10-20 mol%) in Toluene or Xylene.

  • Water Removal: Attach a Dean-Stark trap or add activated 4Å Molecular Sieves to the flask.

  • Reflux: Heat to reflux (110°C+) for 12-24 hours. The removal of water drives the equilibrium toward the amide (Le Chatelier's principle).

  • Purification: Cool mixture. Filter off sieves (if used). Wash with aqueous base and acid as in Protocol A. Recrystallize if necessary.

Typical Yield: 75-85% (Substrate dependent)

Comparative Analysis & Optimization

Method Comparison Table
FeatureAcid Chloride (Method A)T3P Coupling (Method B)Boric Acid (Method C)
Yield Potential High (85-95%)Very High (90-98%)Moderate (75-85%)
Atom Economy Poor (Cl waste)ModerateExcellent (H2O waste)
Cost LowHighVery Low
Racemization High RiskVery Low RiskLow Risk
Purification Extraction/CrystallizationExtraction (Water wash)Extraction
Toxicity Corrosive (

)
Low ToxicityLow Toxicity
Troubleshooting Guide
  • Low Yield in Method A: Likely hydrolysis.[1] Ensure DCM is anhydrous and the acid chloride formation is complete (MeOH quench test) before adding amine.

  • Emulsions: Common in benzamide workups. Add a small amount of solid NaCl or filter through a Celite pad to break the emulsion.

  • Steric Hindrance: If Method B fails, switch to HATU (1.2 equiv) with DIPEA in DMF, but be prepared for difficult purification [2].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

Sources

Method

Analytical Characterization of 4-Chloro-N-(4-methylphenyl)benzamide: Protocols for Structural Validation and Purity Assessment

Application Note: AN-CHL-TOL-001 Abstract This application note details the comprehensive analytical characterization of 4-chloro-N-(4-methylphenyl)benzamide (also known as 4-chloro-N-p-tolylbenzamide), a model diaryl am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHL-TOL-001

Abstract

This application note details the comprehensive analytical characterization of 4-chloro-N-(4-methylphenyl)benzamide (also known as 4-chloro-N-p-tolylbenzamide), a model diaryl amide pharmacophore. The guide provides validated protocols for synthesis verification, spectroscopic identification (FT-IR,


H/

C NMR), and purity determination (HPLC-UV). Emphasis is placed on distinguishing the target molecule from common synthetic impurities (e.g., 4-chlorobenzoic acid, p-toluidine) and resolving the specific AA'BB' aromatic coupling patterns characteristic of para-substituted benzanilides.

Introduction & Chemical Context

Benzamides are a privileged scaffold in medicinal chemistry, serving as the core structure for various anthelmintics, antipsychotics, and histone deacetylase (HDAC) inhibitors. The target molecule, 4-chloro-N-(4-methylphenyl)benzamide , represents a classic "Type II" amide formed via the Schotten-Baumann condensation of an acyl chloride and an aniline.

Accurate characterization of this molecule is critical because the amide bond formation is reversible under certain hydrolytic conditions, and the starting materials (anilines) are often genotoxic impurities (GTIs) that must be controlled to ppm levels.

Physicochemical Profile (Theoretical)
PropertyValue / Description
IUPAC Name 4-chloro-N-(4-methylphenyl)benzamide
Molecular Formula

Molecular Weight 245.70 g/mol
Predicted LogP ~3.6 - 4.0 (Highly Lipophilic)
Solubility Soluble in DMSO, DMF, Acetone, DCM; Insoluble in Water
Melting Point Expected range: 160–180 °C (Dependent on polymorph)

Protocol 1: Synthesis & Sample Preparation (Contextual)

Note: This section establishes the "matrix" for analysis. Understanding the synthesis is required to identify potential impurities.

Reaction Pathway:



Critical Impurities to Monitor:

  • 4-Chlorobenzoic Acid: Hydrolysis product of the starting acyl chloride.

  • p-Toluidine: Unreacted starting amine (potential GTI).

  • Bis-acylated species: Rare, but possible if excess acid chloride is used.

Protocol 2: Spectroscopic Identification (FT-IR)

Objective: Rapid confirmation of the amide bond formation and absence of amine/acid precursors.

Methodology
  • Technique: Attenuated Total Reflectance (ATR) FT-IR.

  • Sample Prep: Solid state (neat crystal).[1]

  • Scan Parameters: 4000–400 cm

    
    , 32 scans, 4 cm
    
    
    
    resolution.
Diagnostic Peak Assignments
Functional GroupFrequency (cm

)
Mechanistic Explanation
N-H Stretch 3250 – 3350 (m)Sharp band indicating secondary amide. Absence of broad -OH (2500-3300) confirms absence of benzoic acid.
Amide I (C=O) 1645 – 1660 (s)Lower frequency than ester/acid chloride (~1700+) due to resonance donation from Nitrogen lone pair.
Amide II (N-H) 1530 – 1550 (s)N-H bending coupled with C-N stretching. Specific to secondary amides (trans-isomer).
C-Cl Stretch 1080 – 1100 (m)Aryl chloride vibration.
Para-Substitution 800 – 850 (s)C-H out-of-plane bending for 1,4-disubstituted benzene rings.

Protocol 3: Structural Elucidation (NMR)

Objective: Definitive structural proof and differentiation of the two aromatic rings.

Methodology
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen the amide proton signal and improve solubility).
  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

H NMR Analysis Strategy

The spectrum will display two distinct AA'BB' aromatic systems and a singlet methyl group.

Step-by-Step Assignment:

  • The Amide Proton (H

    
    ):  Look downfield at 10.0 – 10.4 ppm . It appears as a broad singlet.[2]
    
    • Validation: Add

      
      ; this peak should disappear (deuterium exchange).
      
  • The Benzoyl Ring (Ring A - Acid side):

    • Protons ortho to C=O are deshielded by the carbonyl anisotropy. Expect a doublet (~8.8 Hz) at 7.9 – 8.0 ppm .

    • Protons ortho to Cl are shielded relative to the carbonyl side. Expect a doublet at 7.5 – 7.6 ppm .

  • The Tolyl Ring (Ring B - Amine side):

    • Protons ortho to NH are slightly deshielded. Expect a doublet at 7.6 – 7.7 ppm .

    • Protons ortho to Methyl are shielded by the electron-donating alkyl group. Expect a doublet at 7.1 – 7.2 ppm .

  • The Methyl Group:

    • Sharp singlet integrating to 3H at 2.25 – 2.35 ppm .

C NMR Key Shifts (DMSO- )
  • Carbonyl (C=O): ~164 ppm.

  • Aromatic C-Cl: ~136 ppm.

  • Aromatic C-Me: ~133 ppm.

  • Methyl (CH

    
    ):  ~20 ppm.
    

Protocol 4: Purity Analysis (HPLC-UV)

Objective: Quantitative assessment of purity and detection of unreacted p-toluidine.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for amines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (general).

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.090Ramp to elute lipophilic amide
12.090Wash
12.130Re-equilibration
15.030Stop
Elution Order Logic
  • p-Toluidine (Impurity): Polar, basic. Elutes early (RT ~2-3 min). Note: May tail without acid modifier.

  • 4-Chlorobenzoic Acid (Impurity): Elutes mid-range (RT ~4-5 min).

  • Target Amide: Highly lipophilic. Elutes late (RT ~8-9 min).

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for characterizing the compound.

AnalyticalWorkflow Start Crude Sample (4-Cl-N-p-tolylbenzamide) IR Step 1: FT-IR (Check 1650 cm-1) Start->IR AmideCheck Amide Band Present? IR->AmideCheck NMR Step 2: 1H NMR (DMSO-d6) AmideCheck->NMR Yes Reprocess Recrystallize (EtOH/Water) AmideCheck->Reprocess No (Hydrolysis?) StructureCheck Integrals Correct? (10ppm NH, 2.3ppm Me) NMR->StructureCheck HPLC Step 3: HPLC-UV (Purity Check) StructureCheck->HPLC Yes StructureCheck->Reprocess No (Wrong Isomer) PurityCheck Purity > 98%? HPLC->PurityCheck Release Release for Biological Assay PurityCheck->Release Yes PurityCheck->Reprocess No (Start Material) Reprocess->Start

Figure 1: Decision tree for the structural validation and release of the target benzamide.

Troubleshooting & Expert Insights

Common Pitfall: Rotamers?

Unlike tertiary amides (e.g., DMF), secondary amides like 4-chloro-N-(4-methylphenyl)benzamide predominantly exist in the trans conformation (Z-isomer) due to steric hindrance between the aromatic ring and the carbonyl oxygen. You should not see split peaks for rotamers in NMR at room temperature. If you see peak doubling, suspect:

  • Impurity (isomeric mixture).

  • Slow exchange of the N-H proton (add

    
     to verify).
    
Solubility Issues in HPLC

The target compound is very lipophilic. If you observe peak broadening or carryover in the HPLC:

  • Solution: Ensure the needle wash solvent contains at least 50% Acetonitrile or Methanol.

  • Solution: Dissolve the sample in 100% DMSO or Methanol before diluting with the mobile phase.

Mass Spectrometry (LC-MS)

While UV is sufficient for purity, MS is required for trace analysis.

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Isotope Pattern: Look for the characteristic 3:1 ratio of M : M+2 peaks due to the Chlorine atom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70274958, 4-Chloro-N-(4-methylphenyl)benzamide.[3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, 4-chloro- (Infrared Spectrum).[4] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link](Note: Reference for 4-chlorobenzamide fragment characteristic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Gowda, B. T., et al. (2008). Structure of N-(4-methylphenyl)benzamide.[5] Acta Crystallographica Section E. (Provides structural parallels for the p-tolyl moiety).

Sources

Application

Application Note: Optimized Synthesis of N-Substituted 4-Chlorobenzamide Scaffolds

Introduction & Pharmacological Significance[1][2][3][4] The N-substituted 4-chlorobenzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural backbone in various therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3][4]

The N-substituted 4-chlorobenzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural backbone in various therapeutic agents. Its stability and lipophilicity make it an ideal scaffold for modulating bioavailability.

Key Applications:

  • Anticancer Agents: Acts as a zinc-binding group in Histone Deacetylase (HDAC) inhibitors (e.g., Moclobemide analogs) and PARP inhibitors [1].

  • Antimicrobial Targets: The electron-withdrawing chlorine atom at the para-position enhances binding affinity in bacterial enzyme active sites [2].

  • CNS Activity: Used in the synthesis of MAO-A inhibitors for antidepressant therapy.

This guide details two distinct synthetic routes: the classical Solution-Phase Schotten-Baumann Acylation (Method A) for high-throughput reliability, and a Solvent-Free Mechanochemical Synthesis (Method B) for green chemistry compliance.

Reaction Logic & Workflow

The synthesis relies on Nucleophilic Acyl Substitution.[1][2] The high electrophilicity of the carbonyl carbon in 4-chlorobenzoyl chloride allows for rapid attack by primary or secondary amines.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Starting Materials (4-Cl-Ph-COCl + Amine) MethodA Method A: Solution Phase (DCM + Et3N, 0°C) Start->MethodA High Purity MethodB Method B: Solid Phase (Mortar/Pestle + NaHCO3) Start->MethodB Green/Fast Intermed Tetrahedral Intermediate MethodA->Intermed MethodB->Intermed Quench Quench & Workup (Acid/Base Wash) Intermed->Quench -HCl Product Final Product (N-Substituted 4-Chlorobenzamide) Quench->Product Recrystallization

Figure 1: Decision matrix for synthetic route selection based on process requirements.

Experimental Protocols

Method A: Solution-Phase Schotten-Baumann (Standard)

Best for: Library generation, sensitive amines, and precise stoichiometry.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve the Amine (5.0 mmol) and TEA (6.0 mmol, 0.84 mL) in anhydrous DCM (15 mL).

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes under an inert atmosphere (

    
    ).
    
  • Addition: Dissolve 4-chlorobenzoyl chloride (5.0 mmol, 0.875 g) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control Point: The reaction is exothermic. Rapid addition may lead to bis-acylation or hydrolysis if moisture is present.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup:

    • Dilute with DCM (20 mL).[3][4]

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Method B: Solvent-Free Mechanochemical Synthesis (Green)

Best for: Rapid screening, avoiding chlorinated solvents, educational demonstrations.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Sodium Bicarbonate (

    
    ) solid (1.5 equiv)
    

Protocol:

  • Mixing: In a clean porcelain mortar, place the Amine (2.0 mmol) and Sodium Bicarbonate (3.0 mmol).

  • Grinding: Add 4-chlorobenzoyl chloride (2.0 mmol) dropwise (if liquid) or as a solid.

  • Reaction: Grind the mixture vigorously with a pestle.

    • Observation: The mixture will likely become pasty or melt due to the heat of reaction (exotherm) and then re-solidify.

    • Duration: Continue grinding for 10–15 minutes. Evolution of

      
       gas may be observed.
      
  • Workup: Add cold water (20 mL) to the mortar and triturate the solid. This dissolves the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filtration: Filter the solid precipitate using a Buchner funnel. Wash copiously with water.

  • Drying: Dry the solid in a vacuum oven at 50 °C.

Mechanistic Insight

The reaction proceeds via a classic Nucleophilic Acyl Substitution mechanism.[1][2]

  • Nucleophilic Attack: The lone pair on the amine nitrogen attacks the carbonyl carbon of the acid chloride, breaking the

    
    -bond and forming a tetrahedral intermediate.
    
  • Elimination: The carbonyl

    
    -bond reforms, expelling the chloride ion (
    
    
    
    ) as a good leaving group.
  • Deprotonation: The base (TEA or Carbonate) abstracts the proton from the positively charged nitrogen to generate the neutral amide.

Mechanistic Pathway (Graphviz)

Mechanism Reactants Reactants (R-NH2 + Ar-COCl) Step1 Step 1: Nucleophilic Attack (Formation of Tetrahedral Intermediate) Reactants->Step1 k1 (fast) Step2 Step 2: Elimination of Chloride (Restoration of Carbonyl) Step1->Step2 Collapse Step3 Step 3: Deprotonation (Base removes H+ from Amide N) Step2->Step3 -Cl- Final Product (N-Substituted 4-Chlorobenzamide) Step3->Final -H+

Figure 2: Step-wise electron flow in the amidation reaction.

Data Analysis & Quality Control

Comparison of Methods
MetricMethod A (Solution)Method B (Solid-State)
Yield 85–95%70–85%
Reaction Time 2–4 Hours15–20 Minutes
Purity (Crude) High (>95%)Moderate (Requires washing)
Atom Economy Lower (Solvent waste)Higher (Solvent-free)
Scalability ExcellentPoor (Manual grinding limits scale)
Characterization Standards (QC)

To validate the structure of N-substituted 4-chlorobenzamide, look for these specific spectral signatures:

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Amide Proton (-NH-): Broad singlet, typically

      
       6.5 – 8.5 ppm (solvent dependent).
      
    • Aromatic Region: The 4-chlorophenyl ring displays a characteristic AA'BB' system (two doublets) roughly between

      
       7.4 and 7.8 ppm, with a coupling constant 
      
      
      
      Hz.
    • Alkyl Shifts: Signals corresponding to the specific amine used (e.g., benzyl protons ~4.5 ppm).

  • IR Spectroscopy:

    • Amide I (C=O stretch): Strong band at 1630–1660

      
      .
      
    • Amide II (N-H bend): ~1540

      
      .
      
    • C-Cl stretch: 1000–1100

      
      .
      
  • Mass Spectrometry:

    • Look for the Chlorine Isotope Pattern : The molecular ion

      
       and 
      
      
      
      peaks should appear in a 3:1 ratio due to the natural abundance of
      
      
      and
      
      
      .

References

  • Khan, M. A., et al. (2017).[5] Solvent-Free Protocol for the Green Synthesis of Benzamide Analogs of Dibenzoazepine. European Journal of Chemistry, 8(2), 179-182.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Schotten-Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25693950, 4-chloro-N-(3-chlorophenyl)-3-sulfamoylbenzamide. Retrieved from [Link]

Sources

Method

Use of 4-chloro-N-(4-methylphenyl)benzamide in antimicrobial research

Application Note: 4-Chloro-N-(4-methylphenyl)benzamide as a Scaffold for FtsZ-Targeted Antimicrobial Research Executive Summary This application note details the utility of 4-chloro-N-(4-methylphenyl)benzamide (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-N-(4-methylphenyl)benzamide as a Scaffold for FtsZ-Targeted Antimicrobial Research

Executive Summary

This application note details the utility of 4-chloro-N-(4-methylphenyl)benzamide (also known as 4-chloro-N-(p-tolyl)benzamide) as a probe molecule in antimicrobial drug discovery. Belonging to the


-substituted benzamide class, this compound serves as a critical structural scaffold for investigating the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ) , an essential bacterial cell division protein.

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (aminoglycosides), benzamides represent a novel class of "divisome" inhibitors. This guide provides validated protocols for the synthesis, phenotypic screening, and mechanistic characterization of this compound, specifically targeting Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis.

Chemical Identity & Synthesis Protocol

The efficacy of antimicrobial screening relies on high-purity probe molecules. Below is the optimized protocol for synthesizing 4-chloro-N-(4-methylphenyl)benzamide via nucleophilic acyl substitution.

Compound Profile:

  • IUPAC Name: 4-chloro-N-(4-methylphenyl)benzamide

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 245.70 g/mol [3]

  • Target: Bacterial FtsZ (GTPase domain)

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Rationale: Microwave irradiation accelerates the amidation reaction, reducing reaction time from hours to minutes and improving yield by minimizing side reactions.

Reagents:

  • 4-Chlorobenzoyl chloride (1.0 eq)

  • 
    -Toluidine (4-methylaniline) (1.0 eq)
    
  • Triethylamine (Et

    
    N) (1.2 eq) as an HCl scavenger
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of

    
    -toluidine and 1.2 mmol of Et
    
    
    
    N in 3 mL of anhydrous DCM in a microwave-safe vial.
  • Addition: Dropwise add 1.0 mmol of 4-chlorobenzoyl chloride while stirring at 0°C (ice bath) to control exotherm.

  • Reaction: Seal the vial and irradiate at 100°C for 10 minutes (Power: 150W).

  • Work-up: Dilute the reaction mixture with 20 mL EtOAc. Wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to obtain white crystalline needles.
    

Quality Control Criteria:

  • Purity: >98% by HPLC (

    
     = 254 nm).
    
  • Identity: confirm via

    
    H-NMR (DMSO-
    
    
    
    ): Look for singlet methyl peak at
    
    
    2.3 ppm and characteristic amide -NH singlet >10 ppm.

Biological Application: Mechanism of Action (FtsZ Inhibition)

The primary value of 4-chloro-N-(4-methylphenyl)benzamide lies in its ability to disrupt bacterial cytokinesis.

Mechanism Overview

FtsZ is a GTPase that polymerizes to form the "Z-ring" at the mid-cell, acting as a scaffold for the divisome. Benzamides bind to the interdomain cleft of FtsZ, stabilizing the polymeric state or preventing dynamic treadmilling, which leads to cell division arrest.

Visualizing the Pathway:

FtsZ_Inhibition FtsZ_Mono FtsZ Monomers (GTP-bound) Polymerization Polymerization (Z-Ring Formation) FtsZ_Mono->Polymerization Divisome Functional Divisome (Recruitment of ZipA, FtsA) Polymerization->Divisome Inhibited_Complex Stabilized/Frozen FtsZ Polymer Polymerization->Inhibited_Complex Stabilization Division Cytokinesis (Binary Fission) Divisome->Division Benzamide 4-chloro-N-(4-methylphenyl)benzamide (Inhibitor) Benzamide->Polymerization Binds Interdomain Cleft Inhibited_Complex->Divisome Blocked Filamentation Filamentation phenotype (Cell Death) Inhibited_Complex->Filamentation Z-Ring Collapse

Figure 1: Mechanism of Action. The benzamide derivative binds to FtsZ, preventing the dynamic remodeling required for cytokinesis, resulting in lethal filamentation.

Protocol B: Phenotypic Screening (MIC Determination)

To validate antimicrobial activity, a broth microdilution assay is required. This protocol is adapted from CLSI standards, optimized for hydrophobic benzamide derivatives.

Target Organisms:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Bacillus subtilis (ATCC 6633) - Highly sensitive to FtsZ inhibitors.

  • Escherichia coli (ATCC 25922) - Gram-negative control (Benzamides are typically efflux substrates in G-).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • DMSO (Solvent).[4][5][6]

  • Resazurin (Cell viability indicator).

  • 96-well microtiter plates.

Workflow:

  • Stock Preparation: Dissolve 4-chloro-N-(4-methylphenyl)benzamide in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB across the 96-well plate. Final test range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL.
    • Critical Step: Ensure final DMSO concentration in wells is <2% to prevent solvent toxicity.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Resazurin Assay: Add 30

      
      L of 0.01% resazurin solution. Incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.
      

Expected Results & Interpretation:

OrganismExpected PhenotypeInterpretation
S. aureusMIC: 4 – 64

g/mL
Moderate activity. Indicates successful FtsZ targeting.
B. subtilisMIC: 1 – 8

g/mL
High sensitivity. Primary indicator of FtsZ mechanism.
E. coliMIC: >128

g/mL
Inactive due to AcrAB-TolC efflux pumps (typical for this scaffold).

Protocol C: Microscopy Validation (The "Filamentation" Assay)

A simple MIC value does not prove the mechanism. To confirm FtsZ inhibition, researchers must observe the morphological shift from cocci/rods to elongated filaments.

Procedure:

  • Sub-MIC Treatment: Inoculate B. subtilis in LB broth containing the test compound at 0.5

    
     MIC .
    
  • Incubation: Grow for 3–4 hours at 37°C (exponential phase).

  • Fixation: Harvest 1 mL of cells, centrifuge, and resuspend in PBS containing 2.5% glutaraldehyde (or simple heat fixation for Gram stain).

  • Imaging:

    • Phase Contrast (Recommended): Look for cells that are 5–10x longer than untreated controls.

    • Fluorescence (Advanced): If using an FtsZ-GFP reporter strain, observe the delocalization of the Z-ring (diffuse fluorescence rather than a sharp mid-cell band).

References

  • Straniero, V. et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics.[4][7][8][9][10][11][12][13]

  • Haydon, D. J. et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science.

  • Bioworld. (2022). New biphenyl-benzamide derivatives add to potential antibacterial FtsZ inhibitors.

  • PubChem. (2025).[3] 4-chloro-N-(4-methylphenyl)benzamide Compound Summary. National Library of Medicine.

  • Suigo, L. et al. (2023).[9][14] Benzodioxane-Benzamides As FtsZ Inhibitors: Effects of Linker's Functionalization On Gram-Positive Antimicrobial Activity. Antibiotics.[4][7][8][9][10][11][12][13]

Sources

Application

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 4-chloro-N-(p-tolyl)benzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 4-chloro-N-(p-tolyl)benzamide, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 4-chloro-N-(p-tolyl)benzamide, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The methodology is grounded in the principles of the Schotten-Baumann reaction, optimized for scalability, safety, and high purity.

Introduction and Strategic Overview

4-chloro-N-(p-tolyl)benzamide is a member of the N-aryl benzamide class of compounds. This structural motif is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[1] The efficient and scalable production of this intermediate is therefore of significant interest.

The chosen synthetic strategy is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and p-toluidine. This classic transformation, known as the Schotten-Baumann reaction, is highly reliable and well-suited for industrial applications due to its high yields and use of readily available starting materials.[2] The reaction proceeds by the attack of the nucleophilic amine (p-toluidine) on the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[3]

Health & Safety: A Critical Prerequisite

The large-scale synthesis of this compound involves hazardous materials that require strict safety protocols. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.[4][5]

  • 4-Chlorobenzoyl Chloride: This substance is highly corrosive and causes severe skin and eye burns.[4][6][7] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[4][7] Full personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles/face shield, is mandatory.[5][6] An eyewash station and safety shower must be immediately accessible.[7]

  • p-Toluidine: This compound is toxic if swallowed, inhaled, or in contact with skin.[4] It is also a suspected carcinogen and can cause a severe allergic skin reaction.[4][5] Appropriate PPE is required, and dust generation must be minimized.[4]

  • Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns.

  • Dichloromethane (CH₂Cl₂): A volatile organic solvent. Inhalation should be avoided.

All waste materials must be collected and disposed of in accordance with local environmental regulations.

Detailed Synthesis Protocol

This protocol is designed for a representative large-scale batch. Adjustments can be made as needed, but stoichiometry should be maintained.

3.1. Reagents and Equipment

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Quantity (Example Scale)Moles (mol)Notes
p-Toluidine106-49-0107.15107.2 g1.0Solid, toxic, suspected carcinogen.[4]
4-Chlorobenzoyl Chloride122-01-0175.01183.8 g (130 mL)1.05Liquid, corrosive, water-reactive.[4][6]
Sodium Hydroxide (NaOH)1310-73-240.0048.0 g1.2Solid, corrosive.
Dichloromethane (CH₂Cl₂)75-09-284.932.0 L-Solvent.
Deionized Water7732-18-518.021.5 L-For aqueous solutions.
Hydrochloric Acid (HCl), 2M7647-01-036.46~500 mL-For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~100 g-Drying agent.
Ethanol, 95%64-17-546.07As needed-Recrystallization solvent.

Equipment:

  • 5 L three-neck round-bottom flask

  • Overhead mechanical stirrer

  • Large dropping funnel (1 L)

  • Thermometer

  • Ice-water bath

  • Large separatory funnel (4 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

3.2. Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_amine Dissolve p-Toluidine & NaOH in CH₂Cl₂/Water setup Set up reaction vessel with cooling (0-5 °C) prep_amine->setup prep_acyl Prepare 4-Chlorobenzoyl Chloride in CH₂Cl₂ addition Slowly add Acyl Chloride solution to Amine solution prep_acyl->addition setup->addition react Stir vigorously (2-3 hours) addition->react separate Separate Layers react->separate wash_acid Wash Organic Layer with 2M HCl separate->wash_acid wash_base Wash with NaHCO₃ (optional) & Brine wash_acid->wash_base dry Dry over Na₂SO₄ wash_base->dry evaporate Concentrate in vacuo dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter & Dry Product recrystallize->filter_dry analyze Characterize (MP, NMR, IR) filter_dry->analyze

Caption: Overall workflow for the synthesis of 4-chloro-N-(p-tolyl)benzamide.

3.3. Step-by-Step Procedure

  • Preparation of Amine Solution: In the 5 L reaction flask, combine p-toluidine (107.2 g, 1.0 mol) and dichloromethane (1.0 L). Begin stirring with the overhead stirrer until all the solid dissolves. In a separate beaker, dissolve sodium hydroxide (48.0 g, 1.2 mol) in deionized water (1.0 L) and allow it to cool. Carefully add the cooled NaOH solution to the reaction flask.

  • Reaction Setup: Immerse the flask in a large ice-water bath and stir the two-phase mixture vigorously. Ensure the internal temperature drops to between 0 °C and 5 °C.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (183.8 g, 1.05 mol) in dichloromethane (500 mL) in the dropping funnel. Add this solution dropwise to the cold, rapidly stirring reaction mixture over 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate of the product will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours.

  • Work-up and Isolation:

    • Pour the entire reaction mixture into the large separatory funnel. Allow the layers to separate and drain the lower organic (dichloromethane) layer.

    • Wash the organic layer sequentially with:

      • 2M Hydrochloric Acid (2 x 250 mL) to remove any unreacted p-toluidine.

      • Deionized Water (1 x 500 mL).

      • Brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (~100 g), swirl for 10-15 minutes, and then filter to remove the drying agent.

    • Remove the dichloromethane using a rotary evaporator to yield the crude product as a white or off-white solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a large Erlenmeyer flask. Add a minimum amount of hot 95% ethanol and heat gently with stirring until the solid is fully dissolved.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 80-90%. Expected Purity: >98% (by HPLC).

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway, a cornerstone of amide bond formation.

G Amine p-Toluidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylCl 4-Chlorobenzoyl Chloride (Electrophile) AcylCl->Tetrahedral Nucleophilic Attack Product 4-Chloro-N-(p-tolyl)benzamide Tetrahedral->Product Collapse & Chloride Elimination HCl HCl (byproduct) Salt NaCl + H₂O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt Neutralization

Sources

Method

4-chloro-N-(4-methylphenyl)benzamide derivatization for biological screening

Application Notes & Protocols Topic: 4-chloro-N-(4-methylphenyl)benzamide Derivatization for Biological Screening Abstract: The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 4-chloro-N-(4-methylphenyl)benzamide Derivatization for Biological Screening

Abstract: The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. This document provides a comprehensive guide for the strategic derivatization of 4-chloro-N-(4-methylphenyl)benzamide, a lead-like molecule with potential for development into a range of biologically active compounds. We present a rationale for derivatization, detailed protocols for the synthesis of the core structure and its analogues, and a multi-tiered biological screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities. These application notes are designed for researchers, medicinal chemists, and drug development professionals seeking to build and evaluate a focused compound library for hit identification and optimization.

Introduction: The Rationale for Derivatization

In drug discovery, the modification of a core chemical scaffold is a cornerstone strategy for developing new therapeutic agents. This process, known as derivatization, allows for the systematic exploration of the chemical space around a "hit" or "lead" compound to establish Structure-Activity Relationships (SAR). The ultimate goals are to optimize pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, while minimizing toxicity.

The 4-chloro-N-(4-methylphenyl)benzamide structure contains several key features amenable to chemical modification: a C-ring (4-chlorophenyl), an N-ring (4-methylphenyl), and a central amide linker. Each of these can be altered to modulate the molecule's interaction with biological targets. For instance, derivatives of N-phenyl benzamide have been investigated as p38α mitogen-activated protein kinase inhibitors, suggesting potential in treating cancer and inflammatory diseases[1]. This guide provides the foundational methods to create a diverse library of analogues for comprehensive biological evaluation.

Core Scaffold and Derivatization Strategy

Our strategy focuses on modifying the two aromatic rings to explore how different electronic and steric properties influence biological activity. The diagram below illustrates the primary points for chemical modification.

Caption: Derivatization points on the core 4-chloro-N-(4-methylphenyl)benzamide scaffold.

Synthesis and Characterization Protocols

The following protocols provide robust methods for synthesizing the parent compound and generating a library of derivatives through amide coupling.

Protocol 2.1: Synthesis of Core Scaffold (4-chloro-N-(4-methylphenyl)benzamide)

This protocol details the synthesis via the reaction of an acyl chloride with an aniline, a standard and high-yielding method for amide bond formation.

Principle: 4-chlorobenzoyl chloride is reacted with 4-methylaniline (p-toluidine) in the presence of a base to neutralize the HCl byproduct, leading to the formation of the target amide.

Materials & Reagents:

  • 4-chlorobenzoyl chloride

  • 4-methylaniline (p-toluidine)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or isopropanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • In a fume hood, dissolve 4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C using an ice bath.

  • Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the stirring aniline solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% HCl solution (to remove excess amine and base)

    • Saturated NaHCO₃ solution (to remove excess acid)

    • Saturated brine solution

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like hot ethanol to obtain pure 4-chloro-N-(4-methylphenyl)benzamide as a white solid[2].

  • Characterization: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and IR spectroscopy[3][4].

Protocol 2.2: General Procedure for Library Derivatization

This general protocol can be adapted to synthesize a wide range of derivatives by substituting the starting materials.

Strategy A: Varying the C-Ring (Benzoyl Chloride Component)

  • Use a variety of substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride, 4-methoxybenzoyl chloride, 3,4-dichlorobenzoyl chloride) with 4-methylaniline.

Strategy B: Varying the N-Ring (Aniline Component)

  • Use a variety of substituted anilines (e.g., 4-methoxyaniline, 3-chloroaniline, 4-ethylaniline) with 4-chlorobenzoyl chloride.

General Procedure:

  • Follow the steps outlined in Protocol 2.1 , substituting the desired benzoyl chloride or aniline as the starting material. Molar equivalents and reaction times may need slight optimization based on the reactivity of the specific reagents used.

Biological Screening Cascade: A Tiered Approach

A screening cascade is an efficient strategy to identify promising compounds from a library. It begins with broad, high-throughput primary assays and progresses to more specific, complex secondary assays for the most active "hits."

G node_start Synthesized Compound Library node_primary Primary Screening (High-Throughput) node_start->node_primary node_hit Initial 'Hits' (Activity > Threshold) node_primary->node_hit Dose-Response Analysis (IC50/MIC) node_inactive Inactive Compounds node_primary->node_inactive node_secondary Secondary / Mechanistic Assays node_hit->node_secondary Confirmation & Selectivity node_lead Validated Leads for Further Optimization node_secondary->node_lead

Caption: A typical workflow for a biological screening cascade in drug discovery.

Panel 1: Anticancer Screening

Protocol 3.1: Cell Viability/Cytotoxicity Assay (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay is a colorimetric test used to measure drug-induced cytotoxicity by quantifying cell density based on the measurement of cellular protein content[5].

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (DMSO vehicle) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the curve.

Panel 2: Antimicrobial Screening

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[6].

Materials & Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (e.g., Penicillin, Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (standard antibiotic), a negative/growth control (inoculum in MHB with DMSO), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The use of a viability indicator like resazurin can aid in visualization.

Data Analysis:

  • Record the MIC value for each compound against each bacterial strain. A lower MIC value indicates higher potency.

Panel 3: Anti-inflammatory Screening

Protocol 3.3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[7]. Inhibition is quantified by measuring the reduction in prostaglandin E2 (PGE2) production.

Materials & Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well plates

Procedure:

  • Prepare Solutions: Prepare serial dilutions of test compounds and reference standards.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, cofactors, and the respective enzyme (COX-1 or COX-2).

  • Inhibition Step: Add the test compounds to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined time (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.

  • Quantify PGE2: Measure the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC₅₀ value for both COX-1 and COX-2 from the respective dose-response curves[7].

  • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for the COX-2 enzyme, which is often a desirable trait for reducing gastrointestinal side effects[8].

Data Summary and Interpretation

Systematic evaluation of the screening data is critical for identifying promising lead candidates. All quantitative data should be tabulated to facilitate the analysis of Structure-Activity Relationships (SAR).

Table 1: Hypothetical Screening Data for a Set of Derivatives

Compound IDR1 (C-Ring)R2 (N-Ring)Anticancer IC₅₀ (µM) [MCF-7]Antibacterial MIC (µg/mL) [S. aureus]COX-2 IC₅₀ (µM)COX-2 SI
Parent 4-Cl4-Me25.4>12815.20.8
Deriv-01 4-F4-Me18.2>12812.81.1
Deriv-02 4-OMe4-Me45.1>12822.50.5
Deriv-03 4-Cl4-Et22.86414.90.9
Deriv-04 4-Cl4-CF₃8.9>1285.63.2

Interpretation: From this hypothetical data, one might conclude that electron-withdrawing groups on the N-ring (like in Deriv-04 ) enhance both anticancer and anti-inflammatory (COX-2 inhibitory) activity. This initial SAR provides a clear direction for the next round of synthesis and optimization, focusing on further modifications to the N-phenyl ring to improve potency and selectivity.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. Available at: [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. ASM Journals. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]

  • Methods of screening for antimicrobial compounds. Google Patents.
  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. Available at: [Link]

  • Drug screening approaches for small-molecule compounds in cancer-targeted therapy. ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]

  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. PMC. Available at: [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. PubMed. Available at: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]

  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. Available at: [Link]

  • 4-chloro-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

  • 4-chloro-N-(4-methylbenzyl)benzamide. LookChem. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Informa UK Limited. Available at: [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. PMC. Available at: [Link]

  • Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]

  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. Available at: [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Available at: [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-chloro-N-(4-methylphenyl)benzamide Synthesis

Welcome to the technical support center for the synthesis of 4-chloro-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-(4-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven optimization strategies, and answers to frequently encountered challenges during this common amide coupling reaction.

Overview of the Synthesis

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide is most commonly achieved via the Schotten-Baumann reaction, which involves the acylation of an amine (p-toluidine) with an acid chloride (4-chlorobenzoyl chloride) in the presence of a base.[1][2] While straightforward in principle, this reaction is susceptible to several competing side reactions and process inefficiencies that can significantly impact yield and purity. This guide will help you navigate and overcome these obstacles.

Synthesis_Overview cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 4-chlorobenzoyl chloride P1 4-chloro-N-(4-methylphenyl)benzamide R1->P1 R2 p-toluidine R2->P1 C1 Base (e.g., NaOH, Pyridine) C2 Solvent (e.g., DCM, Biphasic) P2 HCl (neutralized by base)

Caption: General schematic for the synthesis of 4-chloro-N-(4-methylphenyl)benzamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in this synthesis are a frequent issue and can almost always be traced back to one of four key factors. Understanding the causality is the first step to optimization.

  • Hydrolysis of 4-chlorobenzoyl chloride: 4-chlorobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 4-chlorobenzoic acid.[3][4] This is the most common cause of low yields.

  • Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl).[5] If not effectively neutralized, this acid will protonate the starting p-toluidine, converting it into an ammonium salt which is no longer nucleophilic, thereby halting the reaction. This can cut the theoretical maximum yield to 50% if no base is used.[6]

  • Suboptimal Reaction Conditions: Factors like temperature, stirring rate, and the order of reagent addition play a critical role. For instance, adding the amine to a concentrated solution of the acid chloride can promote side reactions.[7]

  • Product Loss During Workup: Significant product can be lost during extraction, washing, and recrystallization steps if these are not optimized.[3]

Q2: How can I minimize the hydrolysis of my acyl chloride starting material?

A2: Preventing hydrolysis requires rigorous exclusion of water from the reaction system. This is a non-negotiable aspect of the protocol for achieving high yields.

  • Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents (e.g., dichloromethane). Ensure your p-toluidine and any non-aqueous base like triethylamine are dry.

  • Properly Dried Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere just before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon. This prevents atmospheric moisture from entering the vessel.[3]

  • Controlled Addition: Add the 4-chlorobenzoyl chloride slowly (dropwise) to the solution of p-toluidine. This prevents localized heating and minimizes the time the acyl chloride is exposed before reacting with the amine.[7]

Q3: My TLC analysis shows multiple spots. What are the likely impurities?

A3: The presence of multiple spots indicates a mixture of compounds. Based on the reaction, the common impurities are predictable.

Observation on TLC Likely Impurity Cause & Confirmation Solution
Spot at baseline (polar) 4-chlorobenzoic acidCause: Hydrolysis of 4-chlorobenzoyl chloride.[3] Confirm: Co-spot with a standard. It will be acidic.Wash the crude product in the organic phase with a dilute base (e.g., 5% NaHCO₃ solution) to extract the acidic impurity as its water-soluble salt.
Spots of starting materials Unreacted p-toluidine or 4-chlorobenzoyl chlorideCause: Incomplete reaction due to poor stoichiometry, insufficient time, or amine protonation.[8]Ensure accurate reactant measurement. Increase reaction time or consider gentle warming after the initial addition. Ensure sufficient base is present.
Less polar spot (higher Rf) N,N-bis(4-chlorobenzoyl)-4-methylanilineCause: Diacylation (over-acylation) of the product. This occurs with high local concentrations of acyl chloride.Add the 4-chlorobenzoyl chloride dropwise with vigorous stirring to the amine solution. Maintain a low reaction temperature (0-5 °C).[7]
Q4: The reaction mixture becomes a thick, un-stirrable slurry. What should I do?

A4: This typically happens when the product precipitates rapidly from the solvent. While this indicates product formation, it can prevent the reaction from going to completion by trapping unreacted starting materials.

  • Increase Solvent Volume: Use a sufficient volume of solvent to maintain a mobile, stirrable slurry.

  • Use a Mechanical Stirrer: For larger-scale reactions, a magnetic stir bar may not be powerful enough. A mechanical overhead stirrer is recommended to ensure efficient mixing.[7]

Optimization & Experimental Protocols

Adherence to a well-designed protocol is critical. Below are a standard method and an optimized version that incorporates best practices to maximize yield.

Reagent Data Table
ReagentFormulaMW ( g/mol )Density (g/mL)
4-chlorobenzoyl chlorideC₇H₄Cl₂O175.011.37
p-toluidineC₇H₉N107.151.046
Dichloromethane (DCM)CH₂Cl₂84.931.33
Triethylamine (TEA)C₆H₁₅N101.190.726
Protocol 1: Standard Synthesis (Schotten-Baumann)

This protocol represents a common laboratory procedure for this synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (2.14 g, 20 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of dichloromethane (DCM) and 30 mL of 10% aqueous NaOH solution. Stir vigorously to create a biphasic mixture.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (3.50 g, 20 mmol, 1.0 eq) in 10 mL of DCM. Add this solution dropwise to the stirring biphasic mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-chloro-N-(4-methylphenyl)benzamide.[9]

Optimized Workflow for Maximizing Yield

This workflow integrates best practices to mitigate the common issues discussed in the FAQ section.

Optimized_Workflow prep 1. Preparation - Oven-dry all glassware - Use anhydrous DCM - Set up under N2 atmosphere reagents 2. Reagent Staging - Dissolve p-toluidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM prep->reagents cool 3. Cooling - Cool amine solution to 0 °C in an ice-salt bath reagents->cool addition 4. Slow Addition - Add 4-chlorobenzoyl chloride (1.05 eq) in DCM dropwise over 30-45 min - Maintain T < 5 °C cool->addition react 5. Reaction Monitoring - Warm to RT and stir for 2-3 hours - Monitor completion by TLC addition->react workup 6. Optimized Workup - Quench with water - Wash with 5% NaHCO3, then brine - Dry over Na2SO4 react->workup purify 7. Purification - Concentrate solvent - Recrystallize from ethanol/water workup->purify

Caption: Step-by-step optimized workflow for the synthesis.

Troubleshooting & Optimization Logic

When yields are low or purity is compromised, a logical approach to troubleshooting is essential. The following diagram outlines a decision-making process to diagnose and solve common experimental problems.

Troubleshooting_Logic start Low Yield or Impure Product check_tlc Check TLC Unreacted Starting Materials? Polar Baseline Spot? Other Spots? start->check_tlc check_conditions Review Conditions Anhydrous? Sufficient Base? Temp Control? start->check_conditions check_workup Review Workup Extraction pH? Recrystallization Loss? start->check_workup sol_sm Action: Increase reaction time or use slight excess of acyl chloride. check_tlc:p_sm->sol_sm YES sol_acid Action: Ensure anhydrous conditions. Wash crude with NaHCO3 soln. check_tlc:p_acid->sol_acid YES sol_other Action: Slow down acyl chloride addition. Maintain T < 5 °C. check_tlc:p_other->sol_other YES sol_water Action: Oven-dry glassware. Use anhydrous solvents. Run under N2. check_conditions:p_water->sol_water NO sol_base Action: Use 1.1-1.2 eq of base (e.g., TEA) to neutralize HCl. check_conditions:p_base->sol_base NO sol_temp Action: Use ice-salt bath during addition to keep T < 5 °C. check_conditions:p_temp->sol_temp NO sol_workup Action: Check pH of aqueous layers. Minimize recrystallization solvent volume. check_workup->sol_workup YES

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from organic-chemistry.org. [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from typeset.io. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from name-reaction.com. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from prepchem.com. [Link]

  • ResearchGate. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from en.wikipedia.org. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from byjus.com. [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from r/Chempros. [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from pubs.rsc.org. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from masterorganicchemistry.com. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from lscollege.ac.in. [Link]

  • Anshul Specialty Molecules. (2024, June 24). 4-Chlorobenzoyl Chloride. Retrieved from anshulindia.com. [Link]

  • PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Macsen Labs. (n.d.). P-Toluidine Unveiled: From Precursor to Powerhouse. Retrieved from macsenlab.com. [Link]

  • Semantic Scholar. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Retrieved from semanticscholar.org. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-chloro-N-(4-methylphenyl)benzamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-chloro-N-(4-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 4-chloro-N-(4-methylphenyl)benzamide. This document offers a comprehensive resource to address common challenges and ensure the isolation of a highly pure final product.

Introduction to the Purification Challenge

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide, typically via the acylation of p-toluidine with 4-chlorobenzoyl chloride, often yields a crude product contaminated with unreacted starting materials, byproducts, and side-reaction products. The successful purification of the target amide is critical for its downstream applications, where purity is paramount. This guide will explore the most effective purification strategies, focusing on recrystallization and column chromatography, and provide solutions to common issues encountered during these processes.

Understanding the Impurity Profile

A logical approach to purification begins with understanding the potential impurities. The most common contaminants in crude 4-chloro-N-(4-methylphenyl)benzamide include:

  • Unreacted p-toluidine: A basic impurity that can be challenging to remove if not addressed during the initial work-up.

  • Unreacted 4-chlorobenzoyl chloride: A reactive and acidic impurity that can hydrolyze to 4-chlorobenzoic acid.

  • 4-chlorobenzoic acid: An acidic byproduct resulting from the hydrolysis of 4-chlorobenzoyl chloride.

  • Di-acylated byproduct (N-(4-chlorobenzoyl)-N-(4-methylphenyl)-4-chlorobenzamide): Formation of this impurity can be favored by certain reaction conditions.

The different chemical properties of these impurities (basic, acidic, and neutral) can be exploited to facilitate their removal.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of 4-chloro-N-(4-methylphenyl)benzamide.

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
Oily precipitate instead of crystals. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, leading to a low-melting eutectic mixture.- Try a lower-boiling point solvent. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure product, if available. - Consider a two-solvent recrystallization system where the compound is less soluble.
No crystal formation upon cooling. The solution is not sufficiently saturated; too much solvent was used. The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again. - If the solution is already concentrated, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[1]
Low recovery of the product. The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Minimize the amount of solvent used to dissolve the crude product. - Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.
Colored crystals. Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Perform a hot filtration to remove the charcoal.
Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
The compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.- Decrease the polarity of the mobile phase. Increase the percentage of the non-polar component (e.g., hexane).
Streaking or tailing of the spot on the TLC plate/column. The compound is interacting too strongly with the stationary phase (silica gel is acidic). The sample is overloaded on the column.- Add a small amount of a modifier to the mobile phase. For amides, which can have some basicity, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. - Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size.
Poor separation of the product from an impurity. The chosen mobile phase does not have sufficient selectivity for the two compounds.- Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying crude 4-chloro-N-(4-methylphenyl)benzamide?

A1: A well-executed aqueous work-up is the first and most critical step. Before attempting recrystallization or chromatography, wash the organic layer containing the crude product with a dilute acid solution (e.g., 1 M HCl) to remove unreacted basic p-toluidine. Subsequently, a wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove unreacted 4-chlorobenzoyl chloride and its hydrolysis product, 4-chlorobenzoic acid. A final wash with brine will help to remove residual water. This initial purification will significantly simplify subsequent steps.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which 4-chloro-N-(4-methylphenyl)benzamide is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] Based on the "like dissolves like" principle, polar aprotic and polar protic solvents are good starting points.[3]

  • Single-Solvent Recrystallization: Ethanol, isopropanol, and ethyl acetate are excellent candidates to try. Perform small-scale solubility tests to determine the best option.

  • Two-Solvent Recrystallization: A common and effective technique involves dissolving the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature. Then, a "poor" or "anti-solvent" (one in which it is sparingly soluble, e.g., hexanes or water) is added dropwise until the solution becomes persistently cloudy. The solution is then gently warmed until it becomes clear again and allowed to cool slowly.[1]

Q3: What is a good starting mobile phase for column chromatography of 4-chloro-N-(4-methylphenyl)benzamide?

A3: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard choice for the column chromatography of N-aryl benzamides.[4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the product to ensure good separation on the column. A good starting point for TLC analysis would be a 4:1 or 3:1 mixture of hexane:ethyl acetate.

Q4: How can I visualize the spots on a TLC plate?

A4: Since 4-chloro-N-(4-methylphenyl)benzamide is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] For more sensitive detection or to visualize non-UV active impurities, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.

Q5: What is the expected melting point of pure 4-chloro-N-(4-methylphenyl)benzamide?

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol utilizes an ethyl acetate/hexane solvent system, which is often effective for purifying moderately polar compounds like N-aryl benzamides.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-chloro-N-(4-methylphenyl)benzamide in a minimal amount of hot ethyl acetate. Add the solvent portion-wise while heating and stirring until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: To the hot filtrate, add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Redissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Characterization: Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the purity and identity of the product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the purity of the isolated product by melting point determination and spectroscopic analysis.

Visualization of Key Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 4-chloro-N-(4-methylphenyl)benzamide workup Aqueous Work-up (Acid/Base Wash) start->workup tlc_analysis TLC Analysis of Crude Product workup->tlc_analysis is_solid Is the crude product a solid? tlc_analysis->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) oily_or_impure Oily product or still impure after recrystallization? recrystallization->oily_or_impure oily_or_impure->column_chrom Yes pure_product Pure Product oily_or_impure->pure_product No column_chrom->pure_product

Caption: A decision tree to guide the selection of the appropriate purification method.

References

  • PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. Available at: [Link]

  • Stenutz, R. N-(4-chlorophenyl)benzamide. Available at: [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at: [Link]

  • Vijayakumar, A., Prathebha, K., & Kala, A. (2015). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research, 8(4), 1833-1840.
  • EPA. 4-chloro-N-(diphenylmethyl)benzamide Properties. Available at: [Link]

  • University of Rochester. How To: Purify by Crystallization. Available at: [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available at: [Link]

  • LookChem. 4-chloro-N-(4-methylbenzyl)benzamide. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide. Available at: [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. Available at: [Link]

  • Cheméo. Benzamide, 4-chloro-N,N-diethyl- - Chemical & Physical Properties. Available at: [Link]

  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]

  • The Royal Society of Chemistry. Transition-metal-free Decarbonylative Alkylation of N-Aryl α-Hydroxy Amides via Triple C-C Bond Cleavages and Their Selective Deuteration - Supporting Information. Available at: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • Biotage. Successful Flash Chromatography. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • PMC. 4-Chloro-N-m-tolylbenzamide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 4-Chloro-N-(p-tolyl)benzamide

[1][2][3][4] Welcome to the Advanced Organic Synthesis Support Center. Subject: Purity Optimization for N-Arylbenzamides Ticket ID: #BENZ-4CL-TOL-001 Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Welcome to the Advanced Organic Synthesis Support Center. Subject: Purity Optimization for N-Arylbenzamides Ticket ID: #BENZ-4CL-TOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2][3][4]

Executive Summary

Synthesizing 4-chloro-N-(p-tolyl)benzamide (also known as 4'-chloro-4-methylbenzanilide) typically involves the Schotten-Baumann reaction or direct acylation of p-toluidine with 4-chlorobenzoyl chloride.[1][2][3][4] While the reaction is robust, achieving pharmaceutical-grade purity (>99%) requires a strategic approach to impurity management.[3]

The primary contaminants in this synthesis are:

  • 4-Chlorobenzoic Acid: Resulting from the hydrolysis of the starting acid chloride.[2][3][4]

  • p-Toluidine (Unreacted): Which oxidizes to form purple/brown azo-like impurities.[1][2][3][4]

  • Hydrochloride Salts: Trapped within the crystal lattice if neutralization is incomplete.[2][3][4]

This guide provides a self-validating protocol to eliminate these impurities through chemical logic rather than trial-and-error.

Module 1: Reaction Optimization (Prevention Strategy)

Objective: Minimize impurity formation at the source.

Critical Control Points
ParameterRecommendationTechnical Rationale
Stoichiometry 1.1 eq. p-Toluidine : 1.0 eq.[1][2][3][4] Acid ChlorideUsing a slight excess of amine ensures the moisture-sensitive acid chloride is fully consumed, preventing the formation of difficult-to-remove 4-chlorobenzoic acid.[1][2][3]
Solvent System DCM or THF (Anhydrous) A biphasic system (Schotten-Baumann with water) often increases hydrolysis.[1][2][3][4] An anhydrous organic solvent with a separate base (TEA or Pyridine) is superior for high purity.[2][3]
Temperature 0°C

RT
Initial cooling controls the exotherm, preventing the formation of bis-acylated side products.[2][4]
Atmosphere Nitrogen/Argon p-Toluidine is oxidation-sensitive.[1][2][3][4] An inert atmosphere prevents the formation of colored impurities (pink/brown) that persist during crystallization.

Module 2: The "Base-Acid-Base" Workup Protocol

Objective: Chemically separate impurities based on pKa differences.

Most purity issues stem from a "lazy" workup.[2][3] The following sequence is mandatory for high-purity isolation.

The Logic Flow
  • Acid Wash (1M HCl): Protonates unreacted p-toluidine (making it water-soluble) while the amide remains neutral and organic-soluble.[1][2][3][4]

  • Base Wash (Sat. NaHCO₃ or 1M NaOH): Deprotonates 4-chlorobenzoic acid (making it water-soluble carboxylate) while the amide remains neutral.[1][2][3][4]

  • Brine Wash: Removes trapped water and ionic species.[2][3]

Visualizing the Purification Logic

PurificationLogic Start Crude Reaction Mixture (DCM Layer) Wash1 Step 1: Wash with 1M HCl Start->Wash1 Impurity1 Impurity: p-Toluidine (Basic) Impurity2 Impurity: 4-Chlorobenzoic Acid (Acidic) Product Target: 4-Chloro-N-(p-tolyl)benzamide (Neutral) Wash2 Step 2: Wash with Sat. NaHCO3 Wash1->Wash2 Organic Layer Aqueous1 Aqueous Layer (Discard) Contains: p-Toluidine HCl salt Wash1->Aqueous1 Removes Basic Impurities Aqueous2 Aqueous Layer (Discard) Contains: Sodium 4-chlorobenzoate Wash2->Aqueous2 Removes Acidic Impurities FinalOrg Organic Layer Contains: Pure Neutral Amide Wash2->FinalOrg Organic Layer

Figure 1: The "Base-Acid-Base" chemical separation logic ensures that both amine and acid impurities are removed into the aqueous phase before crystallization.[1][2][3][5]

Module 3: Recrystallization (The Gold Standard)

Objective: Remove trace impurities and define crystal habit.

While the workup removes bulk impurities, recrystallization ensures the removal of trace colored oxidation products and occluded salts.

Recommended Solvent System: Ethanol/Water

Benzanilides typically crystallize excellently from aqueous ethanol.[2][3][4] This system is safer and "greener" than benzene or chloroform.[2][3]

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL per gram of solid).[1][2][3] Heat to boiling on a hot plate/stirrer.

  • Saturation: If the solid does not dissolve, add more ethanol in small portions until fully dissolved at boiling.

  • Clarification (Optional): If the solution is colored (pink/brown), add activated charcoal (1-2% by weight), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of hot ethanol to clear the turbidity.[2][4]

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, cool in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[2][3][4] Wash with cold 50% Ethanol/Water .[2][3]

Self-Validating Check:

  • Correct Result: White, needle-like crystals.[1][2][3][4]

  • Melting Point Check: The product should have a sharp melting point (range < 2°C). For para-substituted benzanilides, expect a high melting point (typically 158–162°C , though specific polymorphs may vary; compare with your standard).[1][2][3]

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent pink or brown hue. How do I remove it?

Diagnosis: This is due to the oxidation of unreacted p-toluidine (azo/diazo coupling side products).[1][2][3] Solution:

  • Prevention: Ensure the reaction is run under nitrogen.

  • Correction: Recrystallize using Activated Charcoal . The carbon effectively adsorbs these planar, aromatic colored impurities. Do not skip the hot filtration step.

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: The solution is too concentrated, or the solvent polarity gap is too wide (e.g., adding water too fast). Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass wall with a rod) as the solution cools to room temperature. This provides a nucleation site for the oil to solidify.

Q3: My yield is high (>100%), but the melting point is broad and low.

Diagnosis: The product is wet or contains significant inorganic salts (e.g., Triethylamine Hydrochloride). Solution:

  • Wash Thoroughly: Ensure the filter cake was washed with water (to remove salts) and cold ethanol (to remove organic impurities).[2][3][4]

  • Drying: Amides can trap water.[2][3][4] Dry the solid in a vacuum oven at 50°C for 6-12 hours.

  • Check for Acid: If the MP is significantly depressed, you likely have 4-chlorobenzoic acid contamination.[2][3][4] Repeat the Base Wash (Module 2) .

Q4: Can I use a different solvent system?

Answer: Yes.

  • Ethyl Acetate / Hexane: Good for removing non-polar impurities.[2][3][4] Dissolve in min. hot EtOAc, then add Hexane until cloudy.

  • Methanol: Similar to Ethanol but often solubilizes the product too well, leading to lower recovery yields.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3][4] Longman Scientific & Technical, 1989.[3] (Standard reference for Schotten-Baumann protocols).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[4] Oxford University Press, 2012.[3] (Mechanistic grounding for nucleophilic acyl substitution).

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide (Compound).[1][2][3][4] National Library of Medicine.[2][3] Available at: [Link] (Verification of structure and chemical identifiers).[2][3][4]

  • Organic Syntheses. Benzanilide (General Procedure). Org. Synth. 1927, 7, 6. Available at: [Link] (Foundational protocol for benzanilide synthesis).[2][3][4]

  • BenchChem.Recrystallization Protocols for Benzamide Derivatives. (General reference for solvent selection in amides).

Sources

Optimization

Technical Support Center: Recrystallization of 4-chloro-N-(4-methylphenyl)benzamide

Ticket ID: #REC-CNMB-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Purification Protocols for Benzamide Derivatives[1] Introduction Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-CNMB-001 Status: Open Agent: Senior Application Scientist Subject: Optimization of Purification Protocols for Benzamide Derivatives[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 4-chloro-N-(4-methylphenyl)benzamide (also known as 4'-methyl-4-chlorobenzanilide).[1] This compound is a classic secondary amide synthesized via the Schotten-Baumann reaction or direct amidation.[1]

While generally stable, this molecule presents specific purification challenges due to its rigid hydrophobic backbone and potential for "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1] This guide provides a self-validating workflow to ensure high purity (>99%) and optimal yield.

Module 1: Pre-Recrystallization Purification (Critical)

User Question: "My crude product is slightly yellow and smells like amine. Can I just recrystallize it immediately?"

Expert Answer: No. Recrystallization is efficient at removing structural impurities but poor at removing large excesses of starting materials that can occlude into the crystal lattice.[1] The yellow color typically indicates oxidized p-toluidine (starting amine), and white precipitate often includes 4-chlorobenzoic acid (hydrolysis byproduct).[1]

The "Tri-Wash" Protocol: Before heating any solvent, perform this chemically active wash sequence on your crude solid.[1] This relies on the neutral nature of your amide product versus the ionic nature of impurities.

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (2x)p-ToluidineProtonates the amine to a water-soluble ammonium salt.[1]
2 1M NaOH (2x)4-Chlorobenzoic AcidDeprotonates the acid to a water-soluble sodium carboxylate.
3 Deionized Water NaCl / SaltsRemoves residual ions to prevent ash contamination.[1]

Validation: After drying, the solid should be significantly whiter and odorless before you even begin recrystallization.

Module 2: Solvent Selection & Solubility Profiling

User Question: "Which solvent system should I use? I see conflicting reports for benzamides."

Expert Answer: For 4-chloro-N-(4-methylphenyl)benzamide , the presence of the amide hydrogen (N-H) and the carbonyl (C=O) creates strong intermolecular hydrogen bonding.[1] You need a solvent that disrupts these bonds at high temperatures but allows them to reform at low temperatures.[1]

Recommended Systems:

  • Primary Recommendation: Ethanol (95% or Absolute) [1]

    • Why: The hydroxyl group of ethanol interacts well with the amide functionality. The compound is sparingly soluble at RT but highly soluble at boiling (78°C).

    • Pros: Non-toxic, easy to dry, forms excellent needles/plates.[1]

  • Secondary Recommendation: Ethyl Acetate / Hexanes [1][2][3]

    • Why: Standard polar/non-polar pair.[1] Good if the compound is too soluble in ethanol.

    • Pros: Tunable polarity.[1]

  • Avoid: Benzene (Toxicity), DMSO (High boiling point makes recovery difficult).[1]

Solvent Decision Logic

Use the following workflow to confirm the solvent for your specific batch scale.

SolventSelection Start Start: 100mg Sample TestEtOH Add 1mL Ethanol Start->TestEtOH CheckCold Dissolves at RT? TestEtOH->CheckCold Heat Heat to Boil CheckCold->Heat No TooSoluble Too Soluble (Try EtAc/Hexane) CheckCold->TooSoluble Yes CheckHot Dissolves at Boil? Heat->CheckHot Success USE ETHANOL CheckHot->Success Yes Fail Try EtAc/Hexane CheckHot->Fail No

Figure 1: Solvent selection logic tree. Perform this test on a 100mg scale before committing the full batch.

Module 3: The Recrystallization Protocol

User Question: "I followed the standard procedure, but I lost half my yield."

Expert Answer: Yield loss in amides is usually due to using too much solvent (the compound remains dissolved in the mother liquor).[1] Follow this "Minimum Volume" protocol.

Step-by-Step Methodology (Ethanol System)
  • Saturation:

    • Place the washed, dried crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Ethanol (just enough to wet the solid).

    • Heat to reflux (boiling) on a stir plate.

    • Add hot Ethanol dropwise through the top of the condenser until the solid just disappears.

    • Expert Tip: Add 5-10% excess solvent at this stage to prevent premature crystallization during filtration.[1]

  • Hot Filtration (Safety Filter):

    • If the solution contains insoluble black specs (dust/charcoal), filter quickly through a pre-warmed glass funnel with fluted filter paper.

    • Caution: If crystals form on the paper, wash with 1-2 mL hot ethanol.[1]

  • Controlled Cooling (Nucleation):

    • Remove from heat.[1] Allow the flask to cool to Room Temperature (RT) on a cork ring or wood block. Do not place directly on cold benchtop.

    • Why: Rapid cooling traps impurities inside the crystal lattice.

    • Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via Buchner funnel (vacuum).[1]

    • Wash: Rinse crystals with ice-cold Ethanol.[1] (Do not use room temp solvent, or you will re-dissolve the product).

Module 4: Troubleshooting Common Failures

User Question: "The product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?"

Expert Answer: This is called "Oiling Out." It happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated/impure.

SymptomProbable CauseCorrective Action
Oiling Out Solution temperature > Product MP (approx 160-180°C range depending on purity) or high impurity load lowering MP.[1]Re-heat to dissolve the oil.[1] Add slightly more solvent .[1] Add a seed crystal at the cloud point.[1]
No Crystals Supersaturation not reached (too much solvent).Evaporate 50% of the solvent (Rotavap) and retry cooling. Scratch the glass with a rod to induce nucleation.
Colored Crystals Trapped oxidized amines.[1]Re-dissolve in hot ethanol, add Activated Charcoal , boil for 5 mins, and hot filter (Celite pad recommended).
Low Yield Product lost in mother liquor.[1]Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop" (usually lower purity).
Recrystallization Workflow Diagram

RecrystFlow Crude Crude Solid (Washed) Dissolve Dissolve in Boiling EtOH Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cool (RT -> Ice Bath) Filter->Cool Oil Oiling Out? Cool->Oil Collect Vacuum Filter & Wash Cold Oil->Collect No Reheat Add Solvent & Reheat Oil->Reheat Yes Reheat->Cool

Figure 2: Operational workflow for the recrystallization of benzamide derivatives.

Module 5: Characterization & Validation

Once dried, validate your success using these metrics:

  • Melting Point (MP):

    • Literature values for 4-chloro-N-(4-methylphenyl)benzamide typically range between 178–180°C (check specific polymorph references).[1]

    • Success: Sharp range (< 2°C difference between onset and melt).[1]

    • Failure:[1] Broad range (> 5°C) indicates wet solvent or impurities.[1]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 30% Ethyl Acetate / 70% Hexane.[1]

    • Visualization: UV Lamp (254 nm).[1]

    • Success: Single dark spot.[1]

    • Failure:[1] Secondary spots near baseline (acid) or solvent front (amine).[1]

References

  • PubChem. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO.[1] National Library of Medicine.[1] [Link][1]

  • Gowda, B. T., et al. (2008).[1][4] N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E. [Link] (Provides structural confirmation and ethanol crystallization context).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link][1]

Sources

Troubleshooting

Technical Support Center: Efficient N-Acylation Catalyst Selection

Status: Operational | Tier: 3 (Advanced Research Support) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the N-Acylation Technical Hub You are likely here because standard Schotten-Baumann condi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Research Support) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the N-Acylation Technical Hub

You are likely here because standard Schotten-Baumann conditions (acyl chloride + base) are failing you—either due to steric hindrance, racemization, or chemoselectivity issues.

This guide moves beyond textbook definitions. We focus on causality : why a catalyst works for a specific substrate class and how to troubleshoot when it doesn't.

Module 1: Catalyst Selection Matrix

Start here. Match your substrate constraints to the optimal catalytic system.

Substrate ChallengeRecommended Catalyst ClassSpecific CatalystMechanism of Action
Standard Primary Amines Nucleophilic BaseDMAP (1-5 mol%)Stabilizes acylpyridinium intermediate; accelerates attack by

.
Sterically Hindered Amines (e.g., t-butyl amines)Super-Nucleophile4-PPY (4-Pyrrolidinopyridine)Higher electron density on pyridine nitrogen than DMAP; tighter ion pairing.
Acid-Sensitive / Chelation Prone Water-Tolerant Lewis AcidSc(OTf)₃ (Scandium Triflate)Activates carbonyl via coordination; tolerates aqueous workups and recycles easily.
Chemoselective (Amino Alcohols) BiocatalystCAL-B (Novozym 435)Kinetic resolution; preferentially acylates N- over O- in non-polar solvents.
Green / Direct Amidation (No Acid Chlorides)Boron-Based2-Iodophenylboronic acid or Boric Acid Bifunctional activation of carboxylic acid and amine (associative mechanism).
Module 2: Troubleshooting & Protocols
Issue #1: "My reaction stalls with hindered anilines using DMAP."

Diagnosis: DMAP is excellent, but for extremely hindered or electron-deficient amines (like deactivated anilines), the equilibrium between the acylpyridinium species and the product does not shift forward fast enough. Solution: Switch to 4-PPY . The pyrrolidine ring donates more electron density into the pyridine ring than the dimethylamino group of DMAP, creating a "hotter" electrophile.

Visualizing the Decision Logic:

CatalystSelection Start Substrate Analysis Type Amine Type? Start->Type Green Avoid Acid Chlorides? Type->Green Primary/Secondary Hindrance Steric Bulk? DMAP Use DMAP Hindrance->DMAP Low PPY Use 4-PPY Hindrance->PPY High Selectivity Contains -OH? Green->Selectivity No (Standard) Boric Use Boric Acid Green->Boric Yes (Direct Amidation) Selectivity->Hindrance No -OH CALB Use CAL-B (Lipase) Selectivity->CALB Yes (Amino Alcohol)

Figure 1: Decision tree for selecting the optimal acylation catalyst based on substrate constraints.

Issue #2: "I need to avoid toxic coupling reagents and acid chlorides."

Diagnosis: You require Direct Amidation . This reacts a carboxylic acid directly with an amine.[1][2][3][4] The Fix: Use Boric Acid or Boronic Acid catalysis.[3] Why it works: Unlike simple acid catalysis, Boric acid does not just protonate the carbonyl. It forms a transient acyloxyboron intermediate (or a dimeric species) that brings the amine and acid into proximity, lowering the activation energy for water elimination [1].

Protocol: Boric Acid Catalyzed Direct Amidation Applicability: Scalable, Green Chemistry, API Synthesis.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal).

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.0 - 1.1 equiv)

    • Catalyst: Boric Acid (10-20 mol%) or 2-Iodophenylboronic acid (5-10 mol% for higher activity).

    • Solvent: Toluene or Xylene (to azeotrope water).

  • Execution: Reflux the mixture for 12–24 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to RT. If the product precipitates, filter it. If soluble, wash with saturated NaHCO₃ (removes unreacted acid) and brine.

  • Validation: No coupling reagent byproducts (like urea from EDC) will be present.

Issue #3: "My substrate is acid-sensitive, but DMAP causes racemization."

Diagnosis: High basicity (DMAP) can abstract the


-proton of amino acid derivatives, leading to racemization.
The Fix:  Use Scandium(III) Triflate [Sc(OTf)₃] .[5][6] It acts as a Lewis Acid to activate the anhydride/ester carbonyl without requiring a basic medium. It is remarkably water-tolerant [2].

Protocol: Sc(OTf)₃ Catalyzed Acylation Applicability: Optically active amines, acid-sensitive protecting groups.

  • Reagents:

    • Amine (1.0 equiv)

    • Acetic Anhydride (1.2 equiv)[7]

    • Catalyst: Sc(OTf)₃ (0.5 - 1.0 mol%)

    • Solvent: CH₃CN or CH₂Cl₂ (can even be done solvent-free).

  • Execution: Stir at Room Temperature. Reaction is typically rapid (10 min - 1 hour).

  • Self-Validating Step: TLC will show consumption of amine. If the reaction stalls, check if the amine is coordinating strongly to the Sc; adding a slight excess of anhydride usually pushes it forward.

  • Workup: Dilute with water. Extract with EtOAc.[8]

  • Recycling: The aqueous layer contains the catalyst. Evaporate the water to recover Sc(OTf)₃, which can be reused without loss of activity.

Issue #4: "I have an amino-alcohol and only want to acylate the Nitrogen."

Diagnosis: Chemical acylation often hits the Oxygen (ester) or both (amide-ester). The Fix: Biocatalysis using CAL-B (Candida antarctica Lipase B) . Mechanism: In non-polar solvents, the enzyme favors the nucleophilic attack of the amine over the hydroxyl group due to the specific geometry of the active site [3].

Protocol: Chemoselective Enzymatic N-Acylation

  • Reagents:

    • Amino-alcohol (1.0 equiv)

    • Acyl Donor: Ethyl Acetate (as solvent and reactant) or Dimethyl Carbonate.

    • Catalyst: Novozym 435 (Immobilized CAL-B), 20 mg/mmol of substrate.

  • Execution: Shake (do not stir vigorously with a magnetic bar, as it grinds the beads) at 40–60°C.

  • Monitoring: Monitor by HPLC/TLC. The reaction stops at the amide stage; the ester will not form unless forced by high temperatures or long times.

  • Workup: Filter off the enzyme beads (save them—they are reusable). Concentrate the filtrate.

Module 3: Mechanistic Deep Dive (Boron Catalysis)

Understanding the "Associative Mechanism" of Boric Acid helps in optimizing conditions (e.g., why removing water is critical).

BoronMechanism Reactants Carboxylic Acid + Amine + Boric Acid Intermediate Dimeric B-O-B Active Species (Bridged Transition State) Reactants->Intermediate - H2O (Dean-Stark Removal) Transition Amine Attack on Activated Carbonyl Intermediate->Transition Bifunctional Activation Products Amide + Water + Catalyst Regnerated Transition->Products Collapse Products->Reactants Catalyst Cycle

Figure 2: The associative mechanism of Boron-catalyzed amidation. Note that water removal drives the formation of the active catalytic species.

References
  • Mechanistic insights into boron-catalysed direct amidation reactions. Source: Royal Society of Chemistry (Chemical Science) Significance: Challenges the monoacyloxyboron theory and proposes a dimeric activation mode, crucial for understanding catalyst loading. URL:[Link]

  • Scandium Triflate catalyzed N-acylation protocols. Source: Organic Chemistry Portal / J. Org. Chem (Kobayashi et al.) Significance:[5][9] Defines the water-tolerant Lewis Acid protocol for amines. URL:[Link]

  • Activity of different Candida antarctica lipase B formulations in organic solvents. Source: PubMed / Biotechnology & Bioengineering Significance: Validates the use of CAL-B for chemoselective N-acylation in non-aqueous media. URL:[Link]

  • DMAP-Catalyzed Acylation of Alcohols - A Mechanistic Study. Source: ScholarWorks @ UTRGV Significance:[10] Detailed kinetic analysis of the acylpyridinium intermediate, applicable to amine acylation dynamics. URL:[Link]

Sources

Optimization

Technical Support Center: 4-Chlorobenzoyl Chloride Optimization

Status: Operational | Ticket ID: 4-CBC-OPT-2024 | Tier: Level 3 (Senior Application Support) Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: 4-CBC-OPT-2024 | Tier: Level 3 (Senior Application Support)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields (ranging from 40-60% instead of the expected >85%) or purity issues with 4-chlorobenzoyl chloride (4-CBC) .

This compound presents a specific dichotomy: the 4-chloro substituent is electron-withdrawing, making the carbonyl carbon highly electrophilic. While this increases its reactivity in downstream applications (like Friedel-Crafts acylation), it simultaneously makes the compound hyper-sensitive to hydrolysis and renders the starting material (4-chlorobenzoic acid) less nucleophilic during the initial chlorination.

This guide moves beyond basic recipes to address the mechanistic failure points in your workflow.

Module 1: Synthesis & Production

The Issue: Incomplete conversion of 4-chlorobenzoic acid to the acid chloride.

Q: I refluxed 4-chlorobenzoic acid with thionyl chloride (

) for 3 hours, but my yield is low and the product contains a white solid. Why?

A: You likely have two concurrent issues: Lack of Catalysis and Reversion (Hydrolysis).

  • The Kinetic Barrier: 4-chlorobenzoic acid is an electron-deficient aromatic acid. It attacks thionyl chloride sluggishly compared to unsubstituted benzoic acid. Without a catalyst, 3 hours of reflux is often insufficient for 100% conversion.

  • The White Solid: This is almost certainly unreacted starting material or hydrolyzed product (4-chlorobenzoic acid). 4-CBC is a liquid or low-melting solid (

    
    ). If you see high-melting white crystals (
    
    
    
    ), you have acid contamination.

The Fix: The Vilsmeier-Haack Catalyst You must use N,N-Dimethylformamide (DMF) as a catalyst. It forms a highly reactive chloroiminium intermediate (Vilsmeier reagent) that rapidly converts the carboxylic acid.

Protocol Adjustment:

  • Reagents: 1.0 eq 4-chlorobenzoic acid + 1.5–2.0 eq

    
    .
    
  • Catalyst: Add 3–5 drops of anhydrous DMF per 10g of substrate.

  • Observation: You will see vigorous gas evolution (

    
     + 
    
    
    
    ) immediately upon DMF addition.
  • Endpoint: Reflux until the solution is completely clear and gas evolution ceases (typically 2–4 hours with DMF; >6 hours without).

Visualizing the Catalytic Mechanism

The following diagram illustrates why DMF is non-negotiable for high yields.

DMF_Catalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride Activated Activated Ester Species Vilsmeier->Activated + Acid Acid 4-Chlorobenzoic Acid Product 4-Chlorobenzoyl Chloride Activated->Product Cl- attack Regen DMF Regenerated Product->Regen Release Regen->DMF Cycle repeats

Caption: The DMF catalytic cycle bypasses the slow direct attack of the acid on thionyl chloride.

Module 2: Purification & Handling

The Issue: Loss of product during workup.

Q: My crude NMR looks good, but after distillation, my yield drops significantly and the product darkens. What is happening?

A: You are likely subjecting the compound to thermal decomposition or moisture ingress during distillation.

  • Thermal Stress: 4-CBC has a high boiling point at atmospheric pressure (

    
    ). Heating it to this temperature promotes polymerization and decomposition.
    
  • Vacuum Necessity: You must distill under reduced pressure.[1]

Optimization Table: Physical Properties & Distillation Targets

ParameterValue / ConditionNotes
Boiling Point (Atm) ~220°CAvoid. High risk of decomposition.
Boiling Point (Vacuum) 92–95°C @ 10-12 mmHg Target Range. Use a water aspirator or stronger pump.
Melting Point 14–17°COften a supercooled liquid at room temp.
Appearance Colorless to pale yellow liquidDark brown/black indicates decomposition.
Storage Inert Gas (Ar/N2), < 4°CSeal with Parafilm/Teflon tape.
Q: Can I wash the crude reaction mixture with water to remove excess thionyl chloride?

A: ABSOLUTELY NOT. Unlike stable esters, 4-chlorobenzoyl chloride hydrolyzes rapidly. Washing with water will destroy your product, converting it back to the insoluble acid (the white solid mentioned in Module 1).

  • Correct Workup: Remove excess

    
     via rotary evaporation (with a base trap) or vacuum distillation directly from the reaction vessel. Add dry toluene and re-evaporate to azeotrope off trace 
    
    
    
    .
Module 3: Downstream Applications (Friedel-Crafts)

The Issue: The acid chloride is made, but the next step (e.g., reacting with benzene/chlorobenzene) fails.

Q: I am using 4-CBC for a Friedel-Crafts acylation. I used 0.1 eq of

catalyst, but the reaction stalled at <10% conversion.

A: This is the most common error in acylation. Friedel-Crafts Acylation is NOT catalytic regarding the Lewis Acid. [2]

  • The Trap: The product of the reaction is a ketone (e.g., 4,4'-dichlorobenzophenone). This ketone has a carbonyl oxygen with lone pairs that bind tightly to the aluminum atom of

    
    .
    
  • The Stoichiometry: The product "poisons" the catalyst. You need >1.0 equivalents of

    
     (typically 1.1 to 1.2 eq) to drive the reaction to completion. One equivalent complexes with the product; the excess drives the catalytic cycle.
    
Troubleshooting Workflow

Follow this logic path to diagnose low yields in your specific context.

Troubleshooting_Tree Start Problem: Low Yield of 4-CBC Check1 Is the crude product a white solid? Start->Check1 SolidYes Hydrolysis occurred. Check solvent dryness & protect from air. Check1->SolidYes Yes SolidNo Product is oil/liquid. Check1->SolidNo No Check2 Did you use DMF? SolidNo->Check2 DMFNo Incomplete Reaction. Add 3-5 drops DMF Reflux 2-3h. Check2->DMFNo No DMFYes Check Purification. Check2->DMFYes Yes Check3 Distillation Temp > 150°C? DMFYes->Check3 TempYes Thermal Decomposition. Use Vacuum Distillation (95°C @ 10mmHg). Check3->TempYes Yes TempNo Check Downstream Stoichiometry (AlCl3). Check3->TempNo No

Caption: Step-by-step diagnostic tree for isolating yield loss.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , p. 1073. (Standard protocols for Acid Chloride synthesis using Thionyl Chloride).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic explanation of Vilsmeier-Haack reagent and nucleophilic acyl substitution).

  • Sigma-Aldrich (Merck). 4-Chlorobenzoyl chloride Product Specification & Safety Data Sheet. (Physical properties and handling).[1][3][4][5][6][7][8]

  • Org. Synth. 1929, 9, 32; Coll. Vol. 1, p.155. (Historical and validated preparation of similar benzoyl chlorides).

  • PubChem Compound Summary. 4-Chlorobenzoyl chloride. National Center for Biotechnology Information. (Boiling points and toxicity data).

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 4-Chloro-N-(4-methylphenyl)benzamide Synthesis

[1] Current Status: Operational Topic: Solvent Effects & Optimization Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1] Executive Summary & Mechanistic Insight[1][2] The synthesis of 4-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Solvent Effects & Optimization Guide Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Mechanistic Insight[1][2]

The synthesis of 4-chloro-N-(4-methylphenyl)benzamide (also known as 4'-methyl-4-chlorobenzanilide) typically proceeds via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with p-toluidine (4-methylaniline).[1]

While the reaction mechanism is straightforward, solvent selection dictates the reaction kinetics, impurity profile, and isolation efficiency . The choice of solvent controls the solubility differential between the starting materials (highly soluble) and the amide product (often insoluble), which is the primary lever for yield optimization.

Reaction Mechanism & Solvent Interaction

The solvent must mediate the attack of the amine nucleophile while managing the HCl byproduct.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products R1 4-Chlorobenzoyl Chloride TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 p-Toluidine R2->TS P1 Target Amide (Precipitate?) TS->P1 Cl- Elimination P2 HCl Salt (Solubilized) TS->P2 Solvent Solvent Role: 1. Solubilize Reactants 2. Scavenge HCl (if basic) 3. Precipitate Product Solvent->TS Stabilization Solvent->P1 Crystallization Control

Figure 1: Mechanistic flow of the amidation reaction highlighting the critical role of solvent in intermediate stabilization and product isolation.

Solvent Selection Matrix

The following data summarizes the performance of standard and green solvents for this specific benzanilide synthesis.

Solvent SystemYield PotentialReaction RateGreen ScorePrimary AdvantagePrimary Risk
DCM (Anhydrous) High (>90%)Fast (<1 hr)LowExcellent solubility; easy evaporation.[1]Moisture sensitivity; emulsion formation during workup.[1]
THF High (85-95%)ModerateLowHomogeneous reaction; good for polar intermediates.[1]Peroxide risk; water miscibility complicates extraction.[1]
Toluene Moderate (70-80%)Slow (Reflux)MediumProduct often precipitates (filtration workup).Requires higher temp; slower kinetics.[1]
Water/Acetone Moderate (60-80%)FastHighSchotten-Baumann conditions ; eco-friendly.[1]Hydrolysis of acid chloride; lower atom economy.[1]
2-MeTHF High (>90%)FastHighBio-renewable; clean phase separation (hydrophobic).Higher cost; specific sourcing required.[1]
Cyrene™ High (>95%)Very FastVery HighNon-toxic; high polarity accelerates kinetics.High boiling point (difficult to remove); viscosity.

Optimized Experimental Protocols

Method A: The "Standard" Anhydrous Protocol (DCM)

Best for: Small scale, high purity, kinetic studies.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve p-toluidine (1.0 equiv) and Triethylamine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 1.2 equiv) in anhydrous Dichloromethane (DCM)  (10 mL/g of amine). Cool to 0°C.[1][2]
    
  • Addition: Dissolve 4-chlorobenzoyl chloride (1.05 equiv) in minimal DCM. Add dropwise to the amine solution over 15 minutes.

    • Technical Note: The exotherm must be controlled to prevent di-acylation or solvent boiling.[1]

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with 1M HCl (removes unreacted amine).

    • Wash organic layer with Sat.[1][3]

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: The "Green" Precipitation Protocol (2-MeTHF or Toluene)

Best for: Scale-up, avoiding chromatography.[1]

  • Dissolution: Dissolve p-toluidine (1.0 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .[1] Add inorganic base (

    
    , 2.0 equiv).
    
  • Reaction: Add 4-chlorobenzoyl chloride (1.0 equiv) at RT. Heat to 60°C for 1 hour.

  • Isolation:

    • The target amide is significantly less soluble in these solvents than the starting materials.

    • Cool the mixture to 0°C. The product will crystallize out.

    • Filtration: Filter the solid, wash with cold water (to remove salts) and cold solvent (to remove impurities).

    • Yield Note: This method sacrifices ~5-10% yield for a much cleaner, solvent-free isolation.[1]

Troubleshooting Hub (FAQ)

Issue 1: Low Yield & "Sticky" Solid

User Question: I obtained a sticky gum instead of a white powder. The yield is only 40%.[1] What happened?

Diagnosis: This is likely due to Hydrolysis or Solvent Trapping .[1]

  • Cause: If your solvent was not anhydrous (e.g., wet Acetone or THF), the acid chloride hydrolyzed to 4-chlorobenzoic acid . This byproduct contaminates the amide and disrupts crystallization.

  • Solution:

    • Check the purity of your acid chloride (it should be a clear liquid/solid, not white powder).

    • Use freshly distilled solvents or molecular sieves.[1]

    • Wash the crude solid with 10% NaOH : This will dissolve the acidic impurity (4-chlorobenzoic acid) leaving the amide behind.

Issue 2: Emulsions during Workup

User Question: Using DCM/Water extraction, I have a thick emulsion that won't separate.

Diagnosis: Amides can act as weak surfactants, and the density of DCM (1.33 g/mL) is close to brine/water mixtures depending on salt content.

  • Solution:

    • Add Brine: Increases the density of the aqueous layer.[4]

    • Filter: Pass the emulsion through a Celite pad; fine particulates often stabilize emulsions.[1]

    • Switch Solvent: For future runs, use Ethyl Acetate or 2-MeTHF instead of DCM. They have lower density (<0.9 g/mL) and separate cleanly from water.

Issue 3: Incomplete Conversion

User Question: TLC shows starting material (p-toluidine) remaining even after 12 hours.

Diagnosis: The HCl generated is protonating the unreacted amine, rendering it non-nucleophilic (


).
  • Solution:

    • Base Stoichiometry: Ensure you have at least 1.1 to 1.5 equivalents of base (Et3N, Pyridine, or K2CO3). The base must scavenge the HCl.[3]

    • Catalysis: Add a catalytic amount (1-5 mol%) of DMAP (4-Dimethylaminopyridine) or DMF .[1] This forms a highly reactive intermediate that accelerates the attack.

Diagnostic Decision Tree

Use this logic flow to resolve synthesis failures.

TroubleshootingTree Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left SM (Amine) Remains CheckTLC->SM_Left Impurity New Impurity Spot CheckTLC->Impurity Workup Emulsion/Oiling CheckTLC->Workup CheckBase Is Base > 1.0 equiv? SM_Left->CheckBase AddBase Add Excess Base (Et3N/Pyridine) CheckBase->AddBase No AddCat Add DMAP/DMF Cat. CheckBase->AddCat Yes AcidCheck Is it 4-Cl-Benzoic Acid? Impurity->AcidCheck DrySolvent Use Anhydrous Solvent (Hydrolysis Issue) AcidCheck->DrySolvent Yes (Lower Rf) TempControl Cool Reaction to 0°C (Side Rxn Issue) AcidCheck->TempControl No (Higher Rf) SwitchSolv Switch to EtOAc or 2-MeTHF Workup->SwitchSolv

Figure 2: Troubleshooting logic for common amide synthesis failures.

References

  • Solvent Effects on Amide Formation (Cyrene™ vs Traditional)

    • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™. University of Huddersfield.[1][5]

    • Source:

  • 4-Chlorobenzoyl Chloride Reactivity & Hydrolysis

    • Improving the yield of 4-Chlorobenzamide synthesis reactions. BenchChem Technical Guides.
    • Source:

  • Green Solvent Alternatives (2-MeTHF, CPME)

    • Greener Solvent Alternatives for Biphasic Reactions. Sigma-Aldrich.[1][6]

    • Source:

  • General Amide Synthesis Troubleshooting

    • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis (Analogous chemistry).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 4-chloro-N-(4-methylphenyl)benzamide and Its Isomers: A Comparative Analysis

For researchers and professionals in drug development, understanding the nuanced differences between molecular isomers is not merely an academic exercise; it is a critical step in identifying viable therapeutic candidate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced differences between molecular isomers is not merely an academic exercise; it is a critical step in identifying viable therapeutic candidates. A simple shift in a substituent's position on an aromatic ring can profoundly alter a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. This guide provides an in-depth comparative analysis of 4-chloro-N-(4-methylphenyl)benzamide and its key positional isomers, offering both foundational principles and practical experimental insights.

Introduction to Benzamide Isomerism

Benzamides are a cornerstone scaffold in medicinal chemistry, appearing in drugs with diverse pharmacological activities, from anti-inflammatory to anticancer agents. The subject of this guide, 4-chloro-N-(4-methylphenyl)benzamide, possesses two key substitution points that give rise to a family of positional isomers. The parent molecule, often referred to as the para-para isomer, has the chloro group at position 4 of the benzoyl ring and the methyl group at position 4 of the N-phenyl ring.

Isomerism in this context primarily refers to:

  • Positional Isomerism: The chloro and methyl groups can be located at the ortho- (2), meta- (3), or para- (4) positions on their respective rings, leading to numerous distinct chemical entities.

  • Rotational Isomerism (Conformational Isomerism): The amide (C-N) bond has a degree of double-bond character, which restricts free rotation. This can result in cis and trans conformers, which can have different energy states and biological activities.

The choice of one isomer over another in a drug discovery pipeline is dictated by its unique three-dimensional shape, electronic distribution, and resulting properties. This guide will dissect these differences to provide a clear rationale for isomer-specific investigation.

Synthesis and Characterization

The synthesis of N-substituted benzamides is typically a straightforward and high-yielding process, most commonly achieved by the acylation of a substituted aniline with a substituted benzoyl chloride.[1] This robust reaction allows for the modular assembly of a diverse library of isomers.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the amine group of a substituted aniline (e.g., a toluidine isomer) on the electrophilic carbonyl carbon of a substituted benzoyl chloride (e.g., a chlorobenzoyl chloride isomer). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Purification R1 Substituted Aniline Reaction Stir at RT to Reflux R1->Reaction R2 Substituted Benzoyl Chloride R2->Reaction Solvent Aprotic Solvent (e.g., DCM, CHCl3) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Wash (HCl, NaHCO3) Reaction->Workup Reaction Completion Dry Dry (Na2SO4) Workup->Dry Purify Recrystallization or Column Chromatography Dry->Purify Product Pure Benzamide Isomer Purify->Product

General workflow for the synthesis and purification of benzamide isomers.
Experimental Protocol: Synthesis of 4-chloro-N-(4-methylphenyl)benzamide

This protocol provides a reliable method for synthesizing the parent compound, which can be adapted for other isomers by selecting the appropriate starting materials.

Materials:

  • 4-chlorobenzoyl chloride (1.0 eq)

  • p-toluidine (4-methylaniline) (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a crystalline solid.[2]

Characterization: The identity and purity of the synthesized compound and its isomers must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: Confirms the chemical structure, showing characteristic shifts for amide, aromatic, and methyl protons/carbons. The splitting patterns in the aromatic region are highly diagnostic of the substitution pattern.[3]

  • FT-IR Spectroscopy: Shows characteristic vibrational bands, including the N-H stretch (around 3300 cm⁻¹) and the strong amide C=O stretch (around 1650 cm⁻¹).[4]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can support the structural assignment.

  • Single-Crystal X-ray Diffraction: Provides unambiguous proof of structure, including the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[5][6]

Comparative Physicochemical Properties

The position of the chloro and methyl groups significantly impacts the molecule's physical properties. These properties, in turn, influence solubility, membrane permeability, and crystal packing—all critical parameters in drug development.

Key positional isomers of chloro-N-(methylphenyl)benzamide.
Property4-chloro-N-(4-methylphenyl)2-chloro-N-(4-methylphenyl)4-chloro-N-(2-methylphenyl)3-chloro-N-(3-methylphenyl)
Molecular Formula C₁₄H₁₂ClNOC₁₄H₁₂ClNOC₁₄H₁₂ClNOC₁₄H₁₂ClNO
Molecular Weight 245.71245.71245.71245.71
Melting Point (°C) ~158-161~141-143~143-145Lower (Predicted)
Predicted XLogP3 3.63.63.63.6
Polar Surface Area (Ų) 29.129.129.129.1
H-Bond Donors 1111
H-Bond Acceptors 1111

Data compiled from various sources and predictions. Exact values may vary.

Causality and Insights:

  • Melting Point: The para-para isomer (4,4') generally exhibits the highest melting point. This is a common trend for para-substituted benzenes, which often pack more efficiently into a stable crystal lattice due to their higher symmetry and linearity compared to the more sterically hindered ortho and meta isomers.

  • Solubility & Lipophilicity (LogP): While computational models predict similar LogP values for the isomers, their aqueous solubility can differ. The less efficient crystal packing of ortho and meta isomers may sometimes lead to slightly higher solubility. However, intramolecular hydrogen bonding, possible in certain ortho-isomers, can mask polar groups and increase lipophilicity. Studies on chlorinated benzamides have shown that isomers are generally less soluble in water than the parent compound.[7]

Comparative Spectroscopic and Structural Analysis

NMR Spectroscopy

NMR is arguably the most powerful tool for distinguishing between these isomers.

  • ¹H NMR:

    • Aromatic Region (7.0-8.0 ppm): This region is most informative. Symmetrical para-substituted rings give rise to two clean doublets (an AA'BB' system). Ortho- and meta-substitution patterns produce more complex multiplets that are unique to each isomer.

    • Amide Proton (NH): Appears as a broad singlet, typically downfield (>8.0 ppm). Its chemical shift can be influenced by hydrogen bonding.

    • Methyl Protons (CH₃): A sharp singlet around 2.3-2.4 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Found around 165-167 ppm.

    • Aromatic Carbons: The number of unique signals reflects the molecule's symmetry. A para-para isomer will have fewer aromatic signals than a less symmetrical meta-ortho isomer.

Expert Insight on Rotamers: For ortho-substituted isomers, steric hindrance can significantly increase the energy barrier to rotation around the C-N amide bond. This slowed rotation can lead to the observation of two distinct sets of signals (rotamers) in the NMR spectrum at room temperature, often appearing as broadened peaks or doubled signals for the N-alkyl or N-alkoxy groups. Variable temperature (VT) NMR studies can be used to probe this dynamic process.

X-ray Crystallography

Single-crystal X-ray analysis reveals the precise three-dimensional arrangement and intermolecular forces. Key comparative parameters include:

  • Dihedral Angle: The twist angle between the two aromatic rings is a critical conformational feature. This angle is a balance between steric repulsion (favoring a larger twist) and conjugation (favoring planarity). For example, the dihedral angle in 4-chloro-N-o-tolylbenzamide is a mere 7.85°, indicating near co-planarity, while in 4-chloro-N-phenylbenzamide it is a much larger 59.6°. This variation dramatically alters the molecule's overall shape.

  • Hydrogen Bonding: The primary intermolecular interaction is the N-H···O hydrogen bond, which links molecules into chains or dimers.[2] The specific packing motif (e.g., chains along a crystal axis) is highly dependent on the isomeric structure.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The true value of analyzing isomers lies in understanding how subtle structural changes translate into significant differences in biological activity. While specific data for every isomer of 4-chloro-N-(4-methylphenyl)benzamide is not comprehensively available, we can infer likely trends based on extensive research into substituted benzanilides.

Key Principles of Benzamide SAR:

  • Target Interaction: The position of substituents dictates how a molecule fits into a protein's binding pocket. An ortho-substituent can introduce steric clash, preventing binding that a para-isomer might achieve. Conversely, an ortho-hydroxyl or methoxy group might form a critical hydrogen bond with a residue in the binding site, enhancing affinity.

  • Membrane Permeability: Lipophilicity and polar surface area, which are influenced by isomerism, govern a molecule's ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The position of substituents can block or expose sites of metabolic attack by enzymes (e.g., Cytochrome P450s), affecting the compound's half-life and overall exposure.

SAR_Concept cluster_receptor Biological Target (e.g., Enzyme) cluster_isomers Isomers cluster_activity Result Receptor Binding Pocket Para Para-Isomer (Good Fit) Para->Receptor Binds Effectively Activity_High High Biological Activity Ortho Ortho-Isomer (Steric Hindrance) Ortho->Receptor Binding Impeded Activity_Low Low/No Biological Activity

Influence of isomer position on biological target interaction.

Benzamides have been investigated for a wide range of activities, including as potassium channel activators and antimicrobial agents.[1] For example, studies on phenylsulfonylamino-benzanilide inhibitors showed that moving a nitro group from the meta to the ortho position on an aromatic ring completely abolished inhibitory potency against specific cellular transporters. This highlights the extreme sensitivity of biological systems to substituent placement.

Conclusion

The comparative analysis of 4-chloro-N-(4-methylphenyl)benzamide and its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function . While sharing the same molecular formula, each isomer is a unique chemical entity with a distinct profile of physical properties, spectroscopic signatures, and, most importantly, biological potential. The choice of an ortho-, meta-, or para-substituent is not arbitrary but a critical design decision that can mean the difference between a potent drug candidate and an inactive molecule. Therefore, a thorough, isomer-specific investigation, involving parallel synthesis, rigorous characterization, and comparative biological screening, is an indispensable strategy for any research program focused on this versatile chemical scaffold.

References

  • Calderone, V., et al. (2004). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. PubMed. Available at: [Link]

  • Kantharaju, et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Organic Communications. Available at: [Link]

  • Kubicová, L., et al. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science. Available at: [Link]

  • Jones, B. G., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl). IUCr Journals. Available at: [Link]

  • Mutschler, L., et al. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. RSC Publishing. Available at: [Link]

  • Geyer, J., et al. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. ACS Publications. Available at: [Link]

  • Kok, Z. Y., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]

  • Kok, Z. Y., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC - NIH. Available at: [Link]

  • Fun, H.-K., et al. (2008). Crystal structure of 4-methoxy-N-phenylbenzamide. PMC. Available at: [Link]

  • EPA. 2-chloro-N-(3-fluorophenyl)benzamide Properties. EPA. Available at: [Link]

  • Ayub, K., et al. (2021). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Publishing. Available at: [Link]

  • Görgülü, G., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Butcher, R. J., et al. (2007). 4-Chloro-N-m-tolylbenzamide. PMC. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. PMC. Available at: [Link]

  • Kurbanov, A., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]

  • Saeed, S., et al. (2008). 4-Chloro-N-o-tolylbenzamide. PMC - NIH. Available at: [Link]

  • Saeed, S., et al. (2008). 4-Chloro-N-o-tolyl-benzamide. PubMed. Available at: [Link]

  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. ResearchGate. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.

Sources

Comparative

A Comparative Guide to Dihedral Angles in N-arylbenzamide Crystal Structures: Unveiling the Conformational Landscape

For Researchers, Scientists, and Drug Development Professionals The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The bioactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. The bioactivity of these molecules is intrinsically linked to their three-dimensional conformation, with the dihedral angle between the N-aryl and benzamide ring systems emerging as a critical parameter. This guide offers an in-depth, comparative analysis of this crucial dihedral angle in various N-arylbenzamide crystal structures, providing experimental data and exploring the underlying factors that govern molecular conformation.

The Significance of the Dihedral Angle: A Conformational Gatekeeper

The dihedral angle in N-arylbenzamides describes the twist between the plane of the N-aryl ring and the plane of the benzamide moiety. This seemingly simple geometric parameter has profound implications for a molecule's biological activity. It dictates the overall shape of the molecule, influencing how it fits into the binding pocket of a target protein. Even subtle variations in this angle can dramatically alter binding affinity and, consequently, therapeutic efficacy. Understanding the factors that control this angle is therefore paramount for rational drug design and the optimization of lead compounds.

Factors Influencing the Dihedral Angle in the Solid State

The observed dihedral angle in a crystal structure is the result of a delicate interplay of intramolecular and intermolecular forces. The primary determinants include:

  • Steric Hindrance: The presence of bulky substituents, particularly in the ortho positions of either aromatic ring, can induce significant steric strain. To alleviate this, the molecule will adopt a more twisted conformation, leading to a larger dihedral angle. For instance, the introduction of a methyl group at the ortho position of the aniline ring in 2-methyl-N-(4-methylphenyl)benzamide results in a large dihedral angle of 81.44(5)°.[1] In contrast, the less sterically hindered 4-methyl-N-(phenyl)benzamide exhibits a smaller dihedral angle.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can severely restrict conformational freedom, often forcing the molecule into a near-planar arrangement. A classic example is observed in N-arylbenzamides bearing a hydroxyl group at the ortho-position of the benzoyl ring. In 2-hydroxy-N-(4-methylphenyl)benzamide, an intramolecular hydrogen bond between the hydroxyl proton and the amide oxygen locks the molecule in a nearly planar conformation, with a dihedral angle of only 3.45(12)°.[2][3] Similarly, N-(3-chlorophenyl)-2-hydroxybenzamide and N-(2-hydroxy-5-methylphenyl)benzamide also exhibit small dihedral angles of 5.57(9)° and a value between 5.63(6)° and 10.20(5)° respectively, due to intramolecular hydrogen bonding.[4][5][6]

  • Crystal Packing and Intermolecular Interactions: In the crystalline state, molecules arrange themselves to maximize favorable intermolecular interactions, such as N-H···O hydrogen bonds and π-π stacking. These packing forces can influence the molecular conformation, sometimes leading to dihedral angles that differ from the lowest energy conformation in the gas phase or in solution. For example, in 4-methyl-N-(2-methylphenyl)benzamide, the asymmetric unit contains two independent molecules with different dihedral angles of 48.98(9)° and 57.48(8)°, highlighting the influence of the local crystal environment.[7]

Experimental Determination: The Power of Single-Crystal X-ray Diffraction

The gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state, including the precise measurement of dihedral angles, is single-crystal X-ray diffraction.

  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the N-arylbenzamide of interest. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, from which a preliminary model of the crystal structure is built. This model is then refined against the experimental data to optimize the atomic positions and other parameters, resulting in a final, highly accurate crystal structure.

  • Analysis and Visualization: From the refined structure, precise geometric parameters, including bond lengths, bond angles, and, most importantly for this discussion, the dihedral angle between the aromatic rings, can be calculated. The structure can then be visualized using specialized software.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution analysis Dihedral Angle Analysis structure_solution->analysis dihedral_angle_definition cluster_benzamide Benzamide Ring cluster_naryl N-Aryl Ring B Benzamide Plane A N-Aryl Plane B->A Dihedral Angle (τ) caption Visualization of the dihedral angle (τ) between the benzamide and N-aryl ring planes.

Sources

Validation

Optimizing N-(Aryl)-Amide Scaffolds: A Comparative Analysis of Substituent Effects

The following guide is structured as a technical comparison resource for drug discovery scientists, focusing on the physicochemical optimization of the N-(aryl)-amide pharmacophore. Executive Summary The N-(aryl)-amide (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison resource for drug discovery scientists, focusing on the physicochemical optimization of the N-(aryl)-amide pharmacophore.

Executive Summary

The N-(aryl)-amide (acetanilide) motif is ubiquitous in medicinal chemistry, serving as a backbone for analgesics (Acetaminophen), local anesthetics (Lidocaine), and kinase inhibitors. However, the metabolic liability and conformational dynamics of this bond are heavily influenced by the electronic and steric environment of the aryl ring.

This guide objectively compares the performance of Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs) at the para-position. We analyze their impact on hydrolytic stability, rotational barriers, and leaving-group capability to aid in rational lead optimization.

Part 1: Theoretical Framework & Mechanism

To optimize an N-(aryl)-amide, one must understand the "Resonance Tug-of-War." The nitrogen lone pair (


) participates in two competing resonance interactions:
  • Amide Resonance: Delocalization into the carbonyl (

    
    ), imparting double-bond character to the C-N bond (Rotational Barrier).
    
  • Aryl Resonance: Delocalization into the aromatic ring (

    
    ), modulated by substituents.
    
The Electronic Impact
  • EWGs (e.g., -NO₂, -CF₃): Withdraw density from the ring and nitrogen. This weakens the amide resonance (lowering rotational barriers) but makes the carbonyl carbon more electrophilic and the nitrogen a better leaving group.

  • EDGs (e.g., -OMe, -NH₂): Donate density, strengthening the N-Carbonyl interaction but reducing electrophilicity.

Visualization: Resonance & Hydrolysis Pathways

The following diagram illustrates the mechanistic pathways influenced by substituents.

G Substituent Substituent (R) ElectronicEffect Electronic Effect (Hammett σ) Substituent->ElectronicEffect Defines Resonance Resonance Competition (Amide vs Aryl) ElectronicEffect->Resonance Modulates Hydrolysis Hydrolytic Instability (k_obs) Resonance->Hydrolysis EWG Increases Electrophilicity Rotation Rotational Barrier (ΔG‡) Resonance->Rotation EDG Increases Double Bond Character

Figure 1: Mechanistic flow showing how substituent electronic effects dictate physicochemical properties.

Part 2: Comparative Performance Data

The table below summarizes the effects of para-substitution on N-phenylacetamide (Acetanilide). Data is synthesized from Hammett correlation studies (


 to 

for alkaline hydrolysis) and standard conformational analysis.
Table 1: Substituent Effects on Stability and Kinetics[1]
FeatureElectron-Withdrawing (EWG) Reference (Standard) Electron-Donating (EDG)
Representative Group

-Nitro (-NO₂)
Hydrogen (-H)

-Methoxy (-OMe)
Hammett Constant (

)
+0.780.00-0.27
Alkaline Hydrolysis Rate (

)
High (Fast) (~10-100x faster than H)Baseline (1.0) Low (Slow) (~0.5x rate of H)
Leaving Group pKa (Conjugate Acid)~1.0 (Weak Base)4.6 (Aniline)~5.3 (Stronger Base)
Metabolic Stability Lower (Prone to amidase cleavage)ModerateHigher (Resistant to cleavage)
Rotational Barrier (

)
Lower (Reduced double bond character)~17-18 kcal/molHigher (Enhanced double bond character)
Key Insights for Drug Design:
  • Metabolic Soft Spots: Compounds with strong EWGs (e.g.,

    
    -NO₂, 
    
    
    
    -CN) are "Metabolic Soft Spots." They are rapidly hydrolyzed by liver amidases because the resulting aniline is a superior leaving group (lower pKa).
  • Conformational Locking: If your binding pocket requires a rigid trans-amide conformation, EDGs are superior as they increase the rotational barrier, reducing the entropic penalty of binding.

  • Solubility: While not listed in the table, EWGs often decrease pKa of the amide NH, potentially allowing deprotonation at physiological pH if the EWG is strong enough, altering solubility profiles.

Part 3: Experimental Protocols

To validate these effects in your specific scaffold, use the following self-validating protocols.

Protocol A: Synthesis of N-(Aryl)-Amides (General Procedure)

Objective: Synthesis of substituted acetanilides with high purity for kinetic testing.

  • Stoichiometry: Dissolve substituted aniline (1.0 equiv) in Dichloromethane (DCM) [0.2 M].

  • Activation: Add Triethylamine (1.2 equiv) as a base scavenger.

  • Acylation: Dropwise addition of Acetic Anhydride (1.1 equiv) at 0°C.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup (Critical for Kinetics): Wash with 1M HCl (to remove unreacted aniline) followed by Sat. NaHCO₃ (to remove acetic acid).

  • Validation: Verify purity >98% via HPLC before kinetic assays. Traces of aniline will skew hydrolysis baselines.

Protocol B: Determination of Hydrolytic Stability ( )

Objective: Quantify the Hammett substituent effect via Pseudo-First-Order Kinetics.

Reagents:

  • Stock Solution: 10 mM Amide in Methanol.

  • Reaction Buffer: 0.1 M NaOH (in water/methanol 1:1 v/v).

Workflow:

  • Setup: Initialize UV-Vis spectrophotometer at

    
     of the starting material (typically 240-280 nm).
    
  • Initiation: Mix Stock Solution (50 µL) into Reaction Buffer (2.95 mL) in a quartz cuvette. (Ensures [OH⁻] >> [Amide], satisfying pseudo-first-order conditions).

  • Data Collection: Record Absorbance (

    
    ) every 30 seconds for 60 minutes.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Experimental Workflow Diagram

Workflow Synthesis Synthesis (Aniline + Ac2O) Purification Purification (Acid/Base Wash) Synthesis->Purification QC QC Check (HPLC >98%) Purification->QC QC->Synthesis Fail KineticAssay Kinetic Assay (UV-Vis in NaOH) QC->KineticAssay Pass DataAnalysis Hammett Plot (log k vs σ) KineticAssay->DataAnalysis

Figure 2: Step-by-step workflow for synthesizing and validating substituent effects.

Part 4: References

  • Mechanism of Alkaline Hydrolysis:

    • Title: Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment.

    • Source: Galabov, B., et al. (2005). Journal of Physical Chemistry A.

    • URL:[Link] (Verified via Search 1.9)

  • Rotational Barriers:

    • Title: Barrier to internal rotation in amides.[1][2] Substituent and solvent effects.[3][1][2][4]

    • Source: Drakenberg, T., et al. (1980). Journal of Physical Chemistry.

    • URL:[Link] (Context from Search 1.7)

  • pKa Data & Electronic Effects:

    • Title: Predicting pKa Values of Para-Substituted Anilines.

    • Source: MDPI Molecules (2024).

    • URL:[Link] (Verified via Search 1.16)

  • Synthetic Protocols:

    • Title: Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.

    • Source: Johnston, J.N., et al. (2020). Nature Chemistry / PMC.

    • URL:[Link] (Verified via Search 1.4)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Safe Handling of 4-chloro-N-(4-methylphenyl)benzamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just guidelines, but integral, understood components of your workflow. This guide moves beyo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just guidelines, but integral, understood components of your workflow. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 4-chloro-N-(4-methylphenyl)benzamide. We will delve into the rationale behind each procedural step, ensuring that your team can work with this compound effectively and, most importantly, safely.

Hazard Assessment and Risk Profile

Understanding the specific risks associated with 4-chloro-N-(4-methylphenyl)benzamide is the foundation of a sound safety protocol. While comprehensive toxicological data for this specific molecule is limited, its structure—a chlorinated aromatic amide—and data from analogous compounds allow us to build a robust risk profile.

The primary known hazard is environmental; it is classified as toxic to aquatic life with long-lasting effects.[1] Based on safety data for structurally similar compounds like 4-chlorobenzamide and general benzamides, we must assume the potential for skin and eye irritation, and possible harm if inhaled or ingested.[2][3] Chronic exposure to related benzamides has been shown to potentially affect the lungs, nervous system, and mucous membranes.[2] Therefore, our handling plan is built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Hazard ClassificationGHS PictogramHazard StatementPrimary Precaution
Aquatic Hazard, Long-Term ENVIRONMENTH411: Toxic to aquatic life with long lasting effects[1]P273: Avoid release to the environment[1][4]
Skin Corrosion/Irritation EXCLAMATION MARKH315: Causes skin irritation (Assumed from analogs)[3]P280: Wear protective gloves/protective clothing
Serious Eye Damage/Irritation EXCLAMATION MARKH319: Causes serious eye irritation (Assumed from analogs)P280: Wear eye protection/face protection
Acute Toxicity (Inhalation/Oral) EXCLAMATION MARKH302/H332: Harmful if swallowed or if inhaled (Assumed from analogs)[3]P261/P264: Avoid breathing dust. Wash hands thoroughly after handling

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed. The following protocol is designed to provide a comprehensive barrier against exposure.

Primary Barrier: Engineering Controls

Before any PPE is donned, the primary line of defense must be in place. All handling of 4-chloro-N-(4-methylphenyl)benzamide powder and its solutions should occur within a certified chemical fume hood. This engineering control is critical for preventing the inhalation of airborne particulates and vapors.

Eye and Face Protection

The eyes are particularly vulnerable to chemical exposure.[5]

  • Standard Operations: For handling small quantities, preparing solutions, and conducting transfers inside a fume hood, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[6] Standard safety glasses do not provide an adequate seal against splashes and fine dust.

  • High-Risk Operations: When there is a heightened risk of splashing (e.g., handling large volumes, pressure reactions), a face shield must be worn in addition to chemical splash goggles.[6][7]

Skin and Body Protection
  • Gloves: No single glove material protects against all chemicals.[8] For 4-chloro-N-(4-methylphenyl)benzamide, a two-tiered approach is recommended:

    • Incidental Contact (Solid Handling): Disposable nitrile gloves provide sufficient protection against accidental contact with the solid powder.[6] Gloves should be inspected for tears before use and changed immediately upon contamination or at least every two hours.

    • Extended Contact (Solution Handling): When working with solutions, the choice of glove must be compatible with the solvent being used. Consult a glove manufacturer's chemical resistance guide. For common organic solvents, thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) may be required over a base nitrile glove.

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[6] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.[6]

  • Additional Protection: For tasks involving larger quantities (>100g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8] Full-length pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[6]

Respiratory Protection

When engineering controls like a fume hood are properly used, additional respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: In the event of a spill outside of a fume hood, a respirator is necessary.

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning, do not proceed. If a respirator is needed, it must be part of a formal respiratory protection program, including fit-testing and training.[8][9] For a solid powder, a NIOSH-approved N95 respirator may be sufficient, but if organic solvents are present, an air-purifying respirator with organic vapor cartridges would be required.

Procedural Guidance: From Bench to Disposal

Safe Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment, including a waste container, is inside the hood before starting.

  • Donning PPE: Don PPE in the following order: lab coat, safety goggles, and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing: Perform all weighing of the solid compound on a tared weigh paper or in a container within the fume hood. Use a spatula to gently transfer the solid, avoiding any actions that could create airborne dust.[4] Close the primary container immediately after dispensing.

  • Solution Preparation: Add the weighed solid to the solvent in a flask or beaker. If stirring is required, ensure the vessel is securely clamped. Keep the sash of the fume hood at the lowest practical height.

  • Post-Procedure: Decontaminate any surfaces with an appropriate solvent and wipe-down. Place all contaminated disposable items (e.g., weigh paper, wipes) directly into the designated hazardous waste container inside the hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Waste Management and Disposal Plan

Improper disposal is a critical compliance and safety failure. As a chlorinated organic compound, 4-chloro-N-(4-methylphenyl)benzamide waste has specific disposal requirements.

  • Waste Segregation: Under no circumstances should this chemical or its solutions be disposed of down the drain. [10] All waste containing this compound must be collected as chlorinated (or halogenated) organic hazardous waste .[11][12][13] This is because chlorinated waste requires special high-temperature incineration for disposal and must not be mixed with non-chlorinated solvent streams.[11]

  • Containerization: Use a designated, properly labeled, and sealable waste container. The container should be clearly marked "Halogenated Organic Waste" and list 4-chloro-N-(4-methylphenyl)benzamide as a component.

  • Spill Management:

    • Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep up the material, place it in the hazardous waste container, and decontaminate the area.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without appropriate respiratory protection and training.

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling 4-chloro-N-(4-methylphenyl)benzamide.

G Safe Handling Workflow: 4-chloro-N-(4-methylphenyl)benzamide cluster_spill Spill Response assess 1. Assess Hazards (SDS, Analog Data) select_ppe 2. Select Task-Specific PPE (Goggles, Gloves, Lab Coat) assess->select_ppe prepare_hood 3. Prepare Workspace (Chemical Fume Hood) select_ppe->prepare_hood handle_chem 4. Handle Chemical (Weighing, Solution Prep) prepare_hood->handle_chem decontaminate 5. Decontaminate (Surfaces, Equipment) handle_chem->decontaminate spill Spill Occurs handle_chem->spill segregate_waste 6. Segregate Waste (Halogenated Organics) decontaminate->segregate_waste doff_ppe 7. Doff PPE (Gloves First) segregate_waste->doff_ppe dispose 8. Final Disposal (Contact EHS) doff_ppe->dispose evacuate Evacuate & Alert EHS spill->evacuate

Caption: End-to-end workflow for handling 4-chloro-N-(4-methylphenyl)benzamide.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • 4-chloro-N-(4-methylphenyl)benzamide. PubChem, National Center for Biotechnology Information.
  • Material Safety Data Sheet - Benzamide. Finar Limited.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • SAFETY DATA SHEET - 4-Chlorobenzamide. Fisher Scientific.
  • 4-Chloro-N-(2,4-diMethylphenyl)benzaMide, 97% Safety Data Sheets. Echemi.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Laboratory Liquid Waste Disposal Flow Chart. Kumamoto University.
  • Organic liquids acceptable as Waste Solvents. National University of Singapore, Department of Chemistry.
  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.
  • SAFETY DATA SHEET - Benzamide. MilliporeSigma.
  • Personal Protective Equipment Selection Guide. University of California, Riverside Environmental Health & Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. Servosis.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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